4-(Methylamino)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYTCMNCWMCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149913 | |
| Record name | 4-Methylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-58-0 | |
| Record name | 4-(Methylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 4-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(Methylamino)pyridine (4-MAMP). It includes key physicochemical data, detailed experimental protocols for property determination, and visual representations of its chemical behavior and experimental workflows. This document is intended to serve as a practical resource for professionals in research and drug development.
Physicochemical Properties
This compound is a derivative of pyridine (B92270) with a methylamino group at the 4-position. This substitution significantly influences its basicity and nucleophilicity compared to the parent pyridine molecule. Its properties are crucial for applications in organic synthesis and as a fragment in medicinal chemistry.
The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes | Citations |
| Molecular Formula | C₆H₈N₂ | - | - | [1][2][3] |
| Molecular Weight | 108.14 | g/mol | - | [1][3] |
| pKa of Conjugate Acid | 9.65 | - | at 20 °C | [2] |
| Melting Point | 124 - 125 | °C | (lit.) | [2][4][5] |
| Boiling Point | 213.3 | °C | at 760 mmHg | [2] |
| 100 | °C | at 0.1 mmHg (lit.) | [4][5] | |
| Appearance | Solid | - | - | |
| LogP | 1.19630 | - | Calculated | [2] |
| Density | 1.059 | g/cm³ | - | [2] |
This compound exhibits good solubility in a range of common laboratory solvents.
| Solvent | Solubility | Citations |
| Water | Soluble | [1][2][5] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [1][2][5] |
| Acetone | Soluble | [1][2][5] |
| Benzene | Soluble | [1][2][5] |
| Ether | Soluble | [1][2][5] |
Basicity and Chemical Behavior
The basicity of this compound is a defining characteristic. The electron-donating methylamino group at the para-position increases the electron density on the pyridine ring nitrogen, making it significantly more basic (pKa of conjugate acid = 9.65) than pyridine itself (pKa of conjugate acid ≈ 5.2).[2][6] This enhanced basicity and nucleophilicity are key to its function as a catalyst in organic synthesis.[1]
The protonation equilibrium occurs at the pyridine ring nitrogen, which is the more basic site. The lone pair on the exocyclic nitrogen is involved in resonance with the aromatic ring, which decreases its basicity while increasing the basicity of the ring nitrogen.[6]
Similar to the well-known 4-(Dimethylamino)pyridine (DMAP), 4-MAMP functions as a highly effective nucleophilic catalyst, particularly in acylation and esterification reactions.[1][7] The catalytic cycle typically involves the initial attack of the nucleophilic pyridine nitrogen on the electrophilic acyl source (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a weakly nucleophilic alcohol or amine to yield the acylated product and regenerate the catalyst.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible data. The following sections detail common methodologies for determining pKa and thermodynamic solubility.
This method relies on the change in the chemical shift of protons on the pyridine ring as the pH of the solution is varied.[8][9] The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in D₂O. Add an internal standard, such as tetramethylammonium (B1211777) iodide, that is insensitive to pH changes.[8]
-
pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (pH in D₂O) of each sample to a different value across a range of approximately 4 pH units centered around the expected pKa (e.g., pD 7.5 to 11.5). Use dilute DCl and NaOD solutions for adjustment.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.[8]
-
Data Analysis:
-
Identify a proton on the aromatic ring whose chemical shift (δ) changes significantly with pD.
-
Plot the chemical shift (δ) versus the measured pD. The resulting data should form a sigmoidal curve.
-
The pKa is the pD value at the inflection point of the curve, where the chemical shift is exactly halfway between the chemical shift of the fully protonated form (δ_BH⁺) and the fully deprotonated form (δ_B).
-
The pKa can be calculated for each point using the Henderson-Hasselbalch-type equation: pKa = pD + log[(δ - δ_B) / (δ_BH⁺ - δ)].[8]
-
The shake-flask method is the gold standard for determining equilibrium solubility, representing the saturation point of a compound in a solvent under stable conditions.[10][11]
Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification).[10] An excess of solid material is necessary to ensure that equilibrium is established with the undissolved solid.[11]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11][12]
-
Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate. Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.[12][13]
-
Data Reporting: The solubility is reported as the mean of at least three replicate determinations in units of mg/mL or µg/mL, and can also be converted to molarity (µM).[10]
References
- 1. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylaminopyridine | CAS#:1121-58-0 | Chemsrc [chemsrc.com]
- 5. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. who.int [who.int]
- 11. benchchem.com [benchchem.com]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to 4-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Identity and Structure
4-(Methylamino)pyridine, a substituted pyridine (B92270) derivative, is a valuable compound in synthetic organic chemistry, primarily recognized for its role as a nucleophilic catalyst.
-
CAS Number: 1121-58-0[1]
-
Chemical Formula: C₆H₈N₂
-
IUPAC Name: N-Methylpyridin-4-amine
-
Synonyms: 4-MAP
The structure of this compound consists of a pyridine ring substituted at the 4-position with a methylamino group. This substitution pattern is crucial for its chemical reactivity.
Molecular Structure:
Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 124-125 °C | |
| Boiling Point | 100 °C at 0.1 mmHg | |
| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. |
Synthesis
A general synthetic route to this compound involves the reaction of 4-aminopyridine (B3432731) with a methylating agent.
General synthesis workflow.
Applications in Organic Synthesis: Nucleophilic Catalysis
This compound is primarily utilized as a nucleophilic catalyst in a variety of organic transformations, most notably in acylation reactions. Its catalytic activity is attributed to the nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating methylamino group.
Mechanism of Catalysis in Acylation
The catalytic mechanism of this compound in acylation is analogous to that of the well-studied 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
References
4-(Methylamino)pyridine: A Comprehensive Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-(methylamino)pyridine, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. While often overshadowed by its dimethylated analog, 4-(dimethylamino)pyridine (DMAP), this compound serves as a valuable nucleophilic catalyst and a key structural motif in pharmacologically active compounds. This document details the primary synthetic routes to this compound, including a detailed experimental protocol for its preparation via nucleophilic aromatic substitution. The historical context of its discovery is discussed within the broader exploration of aminopyridines. Furthermore, this guide summarizes its known applications, particularly as a catalyst and a building block in the development of kinase inhibitors, and presents its physicochemical and spectroscopic properties in a clear, tabular format for easy reference.
Introduction and Discovery
The discovery of this compound is not attributed to a single, seminal event but rather emerged from the systematic investigation of pyridine (B92270) derivatives throughout the 20th century. Early research into aminopyridines was driven by the quest for novel dyes, therapeutic agents, and agricultural chemicals. The foundational methods for producing aminopyridines were established in the early 1900s, primarily through the nitration of aminopyridines and direct amination of the pyridine ring.[1] The synthesis of substituted aminopyridines, including N-alkylated derivatives like this compound, logically followed these early explorations as chemists sought to modulate the electronic and steric properties of the aminopyridine scaffold.
Synthesis of this compound
The most prevalent and practical method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine, typically 4-chloropyridine (B1293800), with methylamine (B109427). The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles.[3]
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride
This protocol is adapted from general procedures for the amination of 4-chloropyridines.
Materials:
-
4-Chloropyridine hydrochloride
-
Aqueous methylamine solution (e.g., 40 wt. %)
-
A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., potassium carbonate or triethylamine)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloropyridine hydrochloride (1.0 equivalent), the chosen solvent (e.g., NMP), and the base (2.0-2.5 equivalents).
-
Addition of Nucleophile: To the stirred suspension, add the aqueous methylamine solution (2.0-3.0 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and purification method.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | |
| Molar Mass | 108.14 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 124-125 °C | [4] |
| Boiling Point | 100 °C at 0.1 mmHg | [4] |
| pKa | 9.65 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Chemical shifts (δ) are typically observed for the aromatic protons and the methyl protons. The aromatic protons on the pyridine ring appear as two distinct doublets. The methyl protons appear as a singlet, which may show coupling to the N-H proton under certain conditions. |
| ¹³C NMR | Characteristic chemical shifts are observed for the five distinct carbon atoms in the molecule (four aromatic carbons and one methyl carbon). |
| IR Spectroscopy | Key vibrational bands include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and N-H bending. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 108. Fragmentation patterns are consistent with the structure of the molecule. |
Applications in Research and Development
Nucleophilic Catalysis
Similar to its more widely known counterpart, DMAP, this compound is an effective nucleophilic catalyst for a variety of organic transformations, most notably acylation reactions. The catalytic cycle is believed to proceed through a similar mechanism to that of DMAP.
Caption: Proposed catalytic cycle of this compound in acylation.
The key step in this catalytic cycle is the formation of a highly reactive N-acyl-4-(methylamino)pyridinium ion intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, which greatly accelerates the rate of the acylation reaction. The presence of the N-H proton in this compound, as opposed to a methyl group in DMAP, can potentially influence its catalytic activity and selectivity through hydrogen bonding interactions.
Role in Drug Discovery and Development
The this compound scaffold is a recurring motif in a number of biologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
One notable example is in the development of inhibitors for Proviral Insertion site of Moloney murine leukemia (PIM) kinases, which are implicated in various hematological malignancies.[5] The this compound moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
Caption: Interaction of a this compound-containing inhibitor with a kinase active site.
The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the amino group to act as a hydrogen bond donor makes this scaffold particularly well-suited for targeting the hinge region of many kinases, a critical area for inhibitor binding. This has made this compound and its derivatives attractive starting points for fragment-based drug design and lead optimization campaigns.[6]
Conclusion
This compound is a versatile and valuable compound in the fields of organic synthesis and medicinal chemistry. While its discovery is intertwined with the broader history of aminopyridine research, its utility as a nucleophilic catalyst and a key structural element in drug discovery is well-established. The straightforward synthesis of this compound, primarily through the nucleophilic aromatic substitution of 4-chloropyridine, makes it a readily accessible tool for researchers. Its unique electronic and hydrogen-bonding properties ensure its continued relevance in the development of novel catalysts and therapeutic agents, particularly in the design of targeted kinase inhibitors. Future research may further elucidate the subtle differences in catalytic activity between this compound and DMAP, and expand its application in asymmetric catalysis and the synthesis of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]
- 3. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 4. This compound 98 1121-58-0 [sigmaaldrich.com]
- 5. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-methylpyridin-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for N-methylpyridin-4-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. All quantitative data has been summarized into structured tables for ease of comparison, and where available, detailed experimental protocols are provided.
Core Physical and Chemical Data
N-methylpyridin-4-amine, also known as 4-(methylamino)pyridine, is a pyridine (B92270) derivative with the chemical formula C₆H₈N₂.[1][2] It presents as a white to almost white crystalline powder.[2]
Table 1: Physical and Chemical Properties of N-methylpyridin-4-amine
| Property | Value | Source(s) |
| CAS Number | 1121-58-0 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Melting Point | 124-125 °C | [2] |
| Boiling Point | 100 °C at 0.1 mmHg | [2] |
| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. | [2] |
| pKa | 9.65 (at 20°C) | [2] |
| Appearance | White to almost white powder/crystal | [2] |
Table 2: Spectroscopic Data for N-methylpyridin-4-amine
| Spectrum Type | Key Data/Peaks | Source(s) |
| ¹H NMR | Spectral data available, specific shifts depend on solvent. | [3] |
| ¹³C NMR | Expected signals for aromatic carbons and the methyl carbon. | [4][5] |
| Infrared (IR) | Spectral data available. | [6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [6] |
Experimental Protocols
Synthesis of N-methylpyridin-4-amine (General Approach)
A common method for the synthesis of aminopyridines involves the reaction of a suitable pyridine precursor with an aminating agent. For N-methylpyridin-4-amine, this could involve the reaction of 4-chloropyridine (B1293800) with methylamine (B109427) under appropriate conditions.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of N-methylpyridin-4-amine.
Purification Protocol: Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[10][11][12][13] The choice of solvent is crucial for successful purification. Based on the solubility data, a mixed solvent system, such as ethanol/water or toluene, could be effective for the recrystallization of N-methylpyridin-4-amine.
Detailed Steps:
-
Dissolution: Dissolve the crude N-methylpyridin-4-amine in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of chemical compounds.[3][14][15][16] While a specific HPLC method for N-methylpyridin-4-amine is not detailed in the searched literature, a general reverse-phase HPLC method can be developed.
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: 10-20 µL.
Biological Activity and Signaling Pathways
Aminopyridine derivatives have been investigated for their biological activities, including the inhibition of enzymes such as nitric oxide synthases (NOS).[7][17][18] NOS are a family of enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The inhibition of NOS isoforms has therapeutic potential in various diseases.
While the specific role of N-methylpyridin-4-amine in a signaling pathway is not well-documented, its structural similarity to known NOS inhibitors suggests it may act in a similar manner. The diagram below illustrates a simplified, hypothetical signaling pathway involving the inhibition of nitric oxide synthase by an aminopyridine derivative.
DOT Script for a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the iNOS pathway by N-methylpyridin-4-amine.
This guide provides a foundational understanding of N-methylpyridin-4-amine. Further research is warranted to fully elucidate its synthetic pathways, analytical methodologies, and potential biological activities. The provided information is intended for research purposes and should be used in conjunction with established laboratory safety practices.
References
- 1. CN101845015B - Refining separation and drying method of 4-dimethylamino naphthyridine - Google Patents [patents.google.com]
- 2. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Purification [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. mt.com [mt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. uma.es [uma.es]
- 16. ptfarm.pl [ptfarm.pl]
- 17. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Core Mechanism of 4-Methoxypyridine (4-MAP) as a Nucleophilic Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyridine (4-MAP), a derivative of pyridine (B92270), serves as a potent nucleophilic catalyst in a variety of organic transformations, most notably in acylation reactions. Its efficacy stems from the electron-donating nature of the methoxy (B1213986) group at the 4-position, which enhances the nucleophilicity of the pyridine nitrogen. This guide elucidates the fundamental mechanism of action of 4-MAP, drawing parallels with its well-studied analogue, 4-Dimethylaminopyridine (DMAP). We will explore the catalytic cycle, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key mechanistic pathways.
Introduction: The Role of 4-Substituted Pyridines in Catalysis
Pyridine and its derivatives are a cornerstone of modern organic synthesis, acting as bases and nucleophilic catalysts. Among these, 4-substituted pyridines with electron-donating groups exhibit significantly enhanced catalytic activity. The introduction of a methoxy group at the 4-position, as in 4-MAP, increases the electron density on the ring nitrogen, making it a more powerful nucleophile than pyridine itself.[1][2] This enhanced nucleophilicity is central to its catalytic function, enabling it to accelerate reactions such as esterification and acylation, even with sterically hindered substrates.[1]
While much of the mechanistic work has been focused on the more widely used 4-Dimethylaminopyridine (DMAP), the fundamental principles of nucleophilic catalysis are directly applicable to 4-MAP.[3][4][5] This guide will leverage the extensive knowledge of the DMAP mechanism to provide a detailed understanding of 4-MAP's catalytic action.
The Nucleophilic Catalysis Mechanism of 4-MAP
The primary mechanism through which 4-MAP catalyzes reactions, particularly acyl transfer reactions, is via nucleophilic catalysis. This pathway involves the direct attack of the pyridine nitrogen on an electrophilic center, typically the carbonyl carbon of an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride). This initial step forms a highly reactive intermediate, the N-acylpyridinium salt.
The overall catalytic cycle can be broken down into three key steps:
-
Formation of the Acylpyridinium Intermediate: The lone pair of electrons on the nitrogen atom of 4-MAP attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a resonance-stabilized N-acyl-4-methoxypyridinium ion. This intermediate is significantly more reactive than the initial acylating agent.[4][6]
-
Acyl Transfer to the Nucleophile: The highly electrophilic carbonyl carbon of the acylpyridinium intermediate is now readily attacked by a nucleophile, such as an alcohol or an amine.
-
Catalyst Regeneration: Following the transfer of the acyl group to the nucleophile, the 4-MAP catalyst is regenerated, ready to participate in another catalytic cycle.
This catalytic pathway is energetically more favorable than the direct reaction between the acylating agent and the nucleophile, thereby accelerating the overall reaction rate.[5]
Visualizing the Catalytic Cycle
The following diagram illustrates the nucleophilic catalysis mechanism of 4-MAP in an acylation reaction.
References
- 1. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
The Enhanced Nucleophilicity of 4-(Methylamino)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylamino)pyridine (4-MeAP) is a potent nucleophilic catalyst, the reactivity of which is central to its application in organic synthesis and drug development. This technical guide provides an in-depth analysis of the electronic and structural factors governing the nucleophilicity of 4-MeAP. Through a comprehensive review of existing data and comparative analysis with related pyridine (B92270) derivatives, this document elucidates the fundamental principles of its enhanced reactivity. Detailed experimental protocols for the synthesis of 4-MeAP and the quantitative determination of its nucleophilicity are provided to enable practical application and further research.
Introduction
4-Substituted pyridines are a class of compounds widely recognized for their utility as catalysts in a diverse range of organic transformations, most notably in acylation reactions. The nucleophilicity of the pyridine nitrogen is a critical determinant of their catalytic efficacy. Among these, this compound (4-MeAP) stands out as a highly effective nucleophile. Its enhanced reactivity, when compared to pyridine and other substituted pyridines, can be attributed to the electronic effects of the methylamino substituent at the 4-position. This guide will explore the theoretical underpinnings of 4-MeAP's nucleophilicity, present relevant quantitative data, and provide detailed experimental methodologies.
The Core of Nucleophilicity in this compound
The heightened nucleophilicity of the endocyclic nitrogen atom in 4-MeAP is a direct consequence of the electron-donating properties of the 4-methylamino group. This enhancement is primarily mediated through resonance, a phenomenon that increases the electron density on the pyridine ring nitrogen.
Resonance Stabilization of the Activated Complex:
The lone pair of electrons on the exocyclic nitrogen of the methylamino group can be delocalized into the pyridine ring. This delocalization is particularly effective in increasing the electron density at the ring nitrogen, making it a more potent nucleophile. The key resonance structures illustrating this effect are shown below. This electron-donating resonance effect is a critical factor for the increased nucleophilicity of the pyridine nitrogen in 4-aminopyridines.[1][2][3]
Caption: Resonance delocalization in this compound.
This resonance contribution leads to a partial negative charge on the pyridine nitrogen, significantly enhancing its ability to attack electrophilic centers. The resulting acylpyridinium intermediate in acylation reactions is highly activated and readily transfers the acyl group to a nucleophile.
Quantitative Analysis of Nucleophilicity
The pKa of the conjugate acid of a nucleophile is often correlated with its nucleophilicity. A higher pKa indicates a stronger base, which often translates to a stronger nucleophile. The electron-donating methyl group in 4-MeAP, compared to the hydrogen in 4-aminopyridine (B3432731), is expected to increase its basicity and, consequently, its nucleophilicity. The additional methyl group in DMAP further enhances this effect.
Table 1: Physicochemical Properties of 4-Substituted Pyridines
| Compound | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) (in CH₂Cl₂) |
| 4-Aminopyridine | ![]() | 9.11 | 15.20 |
| This compound (4-MeAP) | ![]() | 9.65[4] | Not available, estimated to be between 15.20 and 15.80 |
| 4-(Dimethylamino)pyridine (DMAP) | ![]() | 9.70 | 15.80[5][6] |
Note: The Mayr's nucleophilicity parameters are solvent-dependent. The values for DMAP in other solvents are provided in Table 2.
The trend in pKa values clearly supports the expectation of increased nucleophilicity with increased methylation of the amino group. Based on this trend, the nucleophilicity of 4-MeAP is anticipated to be slightly lower than that of DMAP but significantly higher than that of 4-aminopyridine.
Table 2: Mayr's Nucleophilicity Parameters (N) for 4-(Dimethylamino)pyridine (DMAP) in Various Solvents [5][6]
| Solvent | N | sN |
| Dichloromethane (B109758) (CH₂Cl₂) | 15.80 | 0.66 |
| Acetonitrile (MeCN) | 15.51 | 0.62 |
| N,N-Dimethylformamide (DMF) | 14.90 | 0.67 |
| Dimethyl Sulfoxide (DMSO) | 14.80 | 0.67 |
Experimental Protocols
Synthesis of this compound (4-MeAP)
This protocol describes the synthesis of 4-MeAP via nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with methylamine (B109427).
Materials:
-
4-Chloropyridine hydrochloride
-
Aqueous methylamine (40 wt. %)
-
Sodium hydroxide (B78521)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in water.
-
Add an excess of aqueous methylamine solution to the flask.
-
Slowly add a concentrated solution of sodium hydroxide to neutralize the hydrochloride and basify the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Determination of Nucleophilicity using Mayr's Method
This protocol outlines the general procedure for determining the nucleophilicity parameter (N) of a pyridine derivative like 4-MeAP by measuring the kinetics of its reaction with a reference electrophile (e.g., a benzhydrylium ion) using UV-Vis spectroscopy.[7][8][9]
Materials and Equipment:
-
This compound (or the pyridine to be tested)
-
A reference electrophile (e.g., a diarylcarbenium salt like (4-MeOC₆H₄)₂CH⁺ BF₄⁻)
-
Anhydrous dichloromethane (or other suitable solvent)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Stopped-flow apparatus (for fast reactions) or a standard spectrophotometer
-
Syringes and gastight cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference electrophile in the chosen anhydrous solvent. The concentration should be such that its absorbance at the λ_max is in the optimal range for the spectrophotometer (typically around 1.0).
-
Prepare a series of stock solutions of 4-MeAP in the same solvent at various concentrations. These concentrations should be in large excess (at least 10-fold) compared to the electrophile concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate the solutions of the electrophile and the nucleophile to the desired temperature (typically 20 °C) in the thermostatted cell holder of the spectrophotometer.
-
For slow reactions, rapidly mix the electrophile and nucleophile solutions in a cuvette and immediately start recording the absorbance at the λ_max of the electrophile as a function of time.
-
For fast reactions, use a stopped-flow apparatus to ensure rapid and efficient mixing.
-
Record the decay of the electrophile's absorbance until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each concentration of the nucleophile is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)exp(-k_obs * t).
-
Plot the obtained k_obs values against the concentration of 4-MeAP. The slope of this linear plot will be the second-order rate constant (k₂).
-
The nucleophilicity parameter (N) and the sensitivity parameter (sN) are then determined using the Mayr-Patz equation: log(k₂) = sN(N + E), where E is the known electrophilicity parameter of the reference electrophile.[8][9] By performing this experiment with several reference electrophiles with known E values, a plot of log(k₂) versus E will yield a straight line with a slope of sN and an intercept of sN * N, from which N and sN can be determined.
-
Caption: Workflow and logical flow for determining the nucleophilicity parameter (N).
Conclusion
The nucleophilicity of this compound is significantly enhanced by the electron-donating resonance effect of the methylamino group at the 4-position. This electronic feature increases the electron density on the pyridine nitrogen, making it a powerful nucleophile for a variety of synthetic applications. Quantitative analysis, through comparison with its analogs 4-aminopyridine and 4-(dimethylamino)pyridine, confirms this trend. The provided experimental protocols for the synthesis of 4-MeAP and the determination of its nucleophilicity offer a practical framework for researchers to utilize and further investigate this important catalytic species. This in-depth understanding of the structure-reactivity relationship is crucial for the rational design of catalysts and the development of efficient synthetic methodologies in the pharmaceutical and chemical industries.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound|lookchem [lookchem.com]
- 5. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]
- 6. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]
- 7. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilicities and carbon basicities of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(Methylamino)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(Methylamino)pyridine
This compound, also known as N-methyl-4-pyridinamine, is a solid crystalline compound with a molecular weight of 108.14 g/mol . Its structure, featuring a basic pyridine (B92270) ring and a methylamino substituent, dictates its physical and chemical properties, including its solubility profile. The nitrogen atom on the pyridine ring and the secondary amine group can participate in hydrogen bonding, which significantly influences its interaction with various solvents. Understanding its solubility is critical for applications ranging from reaction condition optimization and catalyst selection to formulation development in medicinal chemistry.
Solubility Profile
Direct quantitative solubility data for this compound in various organic solvents is sparse. However, qualitative assessments are available from multiple chemical suppliers and databases. The compound is generally described as soluble in a range of polar and nonpolar organic solvents.
Qualitative Solubility Data
The table below summarizes the reported qualitative solubility of this compound in common laboratory solvents.
| Solvent | Solvent Polarity (Relative) | Reported Solubility | Citation(s) |
| Methanol | 0.762 | Soluble | [1][2] |
| Ethanol | 0.654 | Soluble | [1][2][3] |
| Acetone | 0.355 | Soluble | [1][2][3] |
| Water | 1.000 | Soluble | [1][2][3] |
| Benzene | 0.111 | Soluble | [1][2][3] |
| Diethyl Ether | 0.117 | Soluble | [1][2][3] |
Comparative Solubility Data: 4-(Dimethylamino)pyridine (DMAP)
To provide a quantitative reference point, data for the structurally similar compound 4-(Dimethylamino)pyridine (DMAP) is often considered. DMAP is reported to be soluble in methanol, benzene, ethyl acetate, chloroform, methylene (B1212753) chloride, acetone, and acetic acid. It is less soluble in ether, diisopropyl ether, cyclohexane, and hexane.
-
Water Solubility of DMAP : 76 g/L (at 25 °C)
This value for DMAP suggests that this compound is likely to have substantial, though not identical, aqueous solubility.
Factors Influencing Solubility
The solubility of this compound is governed by several key physicochemical principles. The following diagram illustrates the logical relationships between these factors.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, established analytical methods must be employed. The following section details two common protocols for determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This method directly measures the concentration of a solute in a saturated solution and is considered a gold standard for thermodynamic solubility determination.
Objective: To determine the equilibrium solubility of this compound in a chosen solvent by mass determination.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.
-
Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microcrystals.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed container. Evaporate the solvent completely using a vacuum oven or rotary evaporator under controlled conditions that do not degrade the solute.
-
Calculation: Weigh the container with the remaining solid residue. The mass of the residue corresponds to the amount of this compound dissolved in the collected volume/mass of the solvent. Calculate the solubility in desired units (e.g., g/100 mL, mg/mL).
UV/Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method, though it requires the development of a calibration curve.
Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution via UV/Vis absorbance.
Materials:
-
All materials from the Gravimetric Method
-
UV/Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks
Procedure:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot absorbance versus concentration to generate a linear calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution and separate the solid and liquid phases as described in the Gravimetric Method (Steps 1-3).
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute this aliquot with a known factor of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Safe Handling of 4-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(Methylamino)pyridine (CAS No. 1121-58-0), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1121-58-0 | |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 124-125 °C | [1][2] |
| Boiling Point | 100 °C at 0.1 mmHg | [1][2] |
| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictogram: [1]
Toxicology and Health Effects
The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Inhalation of dust may cause respiratory tract irritation.[1] Direct contact with the skin and eyes will cause irritation.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[1] |
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid generating dust.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Emits toxic fumes under fire conditions.[1]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.[7]
-
Environmental Precautions: Prevent from entering drains or waterways.[7]
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]
Experimental Protocol: Acylation of an Alcohol
The following is a general procedure for the use of this compound as a catalyst in an acylation reaction, based on a protocol from Organic Syntheses.[8]
Materials:
-
Alcohol
-
Acylating agent (e.g., acid chloride)
-
This compound (catalyst)
-
Triethylamine (B128534) (base)
-
Anhydrous dichloromethane (B109758) (solvent)
Procedure:
-
In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the alcohol and this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution via syringe.
-
In a separate flask, dissolve the acylating agent in anhydrous dichloromethane.
-
Slowly add the acylating agent solution to the cooled alcohol solution dropwise.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
Visualizations
Experimental Workflow for Acylation Reaction
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 4-(Methylamino)pyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-(Methylamino)pyridine, a versatile heterocyclic amine.
Summary of Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1-8.2 | d | H-2, H-6 (Pyridine ring) |
| ~6.4-6.5 | d | H-3, H-5 (Pyridine ring) |
| ~4.5-5.0 | br s | NH |
| ~2.8 | s | CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet, and 'br s' denotes a broad singlet.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~153 | C-4 (Pyridine ring) |
| ~150 | C-2, C-6 (Pyridine ring) |
| ~106 | C-3, C-5 (Pyridine ring) |
| ~29 | CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3240 | Medium, Sharp | N-H Stretch |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~1600 | Strong | C=C Stretch (Pyridine ring) |
| ~1520 | Strong | C=N Stretch (Pyridine ring) |
| ~1330 | Medium | C-N Stretch |
Note: Frequencies are approximate. 'Strong' and 'Medium' refer to the relative intensity of the absorption bands.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental methodology. The following sections detail standardized protocols for NMR and IR analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 30° or 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Set the relaxation delay to 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify peak multiplicities and coupling constants where applicable.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Method 1: Attenuated Total Reflectance (ATR)
Materials and Equipment:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond or germanium crystal)[1]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.
Method 2: Potassium Bromide (KBr) Pellet
Materials and Equipment:
-
This compound sample (solid)
-
Dry, spectroscopy-grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer[1]
Procedure:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place an empty sample holder in the spectrometer and record a background spectrum.
-
Data Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum under the same conditions as the background scan.
-
Data Processing: The software will generate the final spectrum by ratioing the sample spectrum against the background.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Introduction to 4-aminopyridine derivatives in catalysis
An In-depth Technical Guide to 4-Aminopyridine (B3432731) Derivatives in Catalysis
Introduction
Derivatives of 4-aminopyridine (4-AP) represent a cornerstone class of nucleophilic catalysts in modern organic synthesis. Their exceptional ability to accelerate a wide array of chemical transformations has made them indispensable tools for researchers, particularly in the fields of pharmaceutical and materials science. The archetypal and most widely recognized member of this class is 4-(Dimethylamino)pyridine (DMAP), a highly efficient acyl transfer agent that can increase reaction rates by several orders of magnitude compared to its parent pyridine (B92270) structure.[1][2] This guide provides a detailed exploration of the core principles governing catalysis by 4-aminopyridine derivatives, their diverse applications, relevant quantitative data, and key experimental methodologies.
Core Principle: The Mechanism of Nucleophilic Catalysis
The catalytic prowess of 4-aminopyridine derivatives is rooted in their function as potent nucleophiles. The generally accepted mechanism for reactions like acylation involves the catalyst attacking an electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[3][4] This intermediate is significantly more electrophilic than the initial acylating agent, rendering it highly susceptible to attack by a weakly nucleophilic species, such as an alcohol or amine. The subsequent reaction yields the desired acylated product and regenerates the 4-aminopyridine catalyst, allowing it to re-enter the catalytic cycle.[3][5]
The efficiency of this cycle is heavily influenced by the substituents on the pyridine ring and the 4-amino group.[3] Electron-donating groups at the 4-position, such as the dimethylamino group in DMAP or the pyrrolidino group in 4-pyrrolidinopyridine (B150190) (PPY), increase the electron density on the ring nitrogen. This enhances the nucleophilicity of the catalyst, accelerating the formation of the crucial N-acylpyridinium intermediate and, consequently, the overall reaction rate.[2]
Applications in Organic Synthesis
4-Aminopyridine derivatives catalyze a broad spectrum of reactions, making them versatile reagents in synthesis.
-
Acylation and Esterification : This is the most prominent application. DMAP is a highly effective catalyst for the acylation of hindered alcohols and phenols that react sluggishly under other conditions.[1][2] The use of DMAP can accelerate esterifications with acid anhydrides by a factor of up to 10,000.[1]
-
Steglich Esterification : This reaction utilizes a carbodiimide (B86325) (like DCC) to activate a carboxylic acid, with DMAP serving as a crucial nucleophilic catalyst to facilitate the ester formation with an alcohol.[6] This method is exceptionally mild and effective for synthesizing esters that are otherwise difficult to access.[6]
-
Baylis-Hillman Reaction : DMAP and other derivatives are effective catalysts for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[5][7]
-
Other Transformations : The catalytic activity of 4-AP derivatives extends to silylations, tritylations, Boc protections, and the synthesis of β-lactams.[1][2][5] More recently, DMAP has been employed in sustainable chemistry for the upcycling of waste polycarbonates into valuable aromatic esters.[8]
Asymmetric Catalysis
A significant advancement in the field has been the development of chiral 4-aminopyridine derivatives for asymmetric catalysis. By rendering the catalyst chiral, it can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer of the product. "Planar-chiral" derivatives, where a metal complex is bound to the pyridine ring, have proven effective in a range of enantioselective processes.[9][10] These include the kinetic resolution of secondary alcohols, cycloadditions, and the enantioselective rearrangement of O-acylated enolates.[9][11] More complex structures, such as pseudo-enantiomeric helicenes incorporating a 4-aminopyridine unit, have been used to catalyze enantiodivergent Steglich rearrangements, achieving high levels of enantiomeric excess (ee).[12][13]
Quantitative Data Summary
The following tables summarize the performance of various 4-aminopyridine derivatives in selected catalytic reactions, providing a comparative overview of their efficiency.
Table 1: Catalysis of Acylation and Esterification Reactions
| Catalyst | Substrate | Acylating Agent | Product Yield (%) | Conditions | Reference |
| DMAP | 1-Methylcyclohexanol | Acetic Anhydride (B1165640) | >95% (implied) | RT, 17 h | [2] |
| DMAP | Benzyl Alcohol | Trityl Chloride | 87.6% | RT, overnight | [2] |
| DMAP | tert-Butyl Alcohol | Acetic Anhydride | >95% (implied) | 0°C to RT, 3 h | [2] |
| PPY | - | - | More potent than DMAP | - | [2] |
Table 2: Asymmetric Steglich Rearrangement of O-Carboxylazlactones
| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (P)-Helicene-MAP | Oxazol-5(4H)-one derivative | DME/tAA | -40 | 85 | 91% (R) | [12] |
| (M')-Helicene-MAP | Oxazol-5(4H)-one derivative | DME/tAA | -40 | 90 | 94% (S) | [12] |
Note: (P)- and (M')-Helicene-MAP are pseudo-enantiomeric chiral 4-aminopyridine derivatives.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in catalysis research. Below are representative protocols for reactions catalyzed by 4-aminopyridine derivatives.
Protocol 1: General Procedure for DMAP-Catalyzed Acetylation of an Alcohol
This protocol is adapted from a standard procedure for evaluating catalyst performance.[2][3]
-
Reagent Preparation : Prepare stock solutions of the alcohol substrate, an internal standard (e.g., dodecane), the 4-aminopyridine derivative catalyst, and acetic anhydride in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Reaction Setup : In a reaction vial, combine the alcohol stock solution and the internal standard.
-
Catalyst Addition : Add the catalyst stock solution to the vial. The final catalyst concentration should be in the range of 1-10 mol% relative to the alcohol.
-
Equilibration : Place the vial in a thermostated bath to equilibrate at the desired reaction temperature (e.g., 25 °C).
-
Initiation : Initiate the reaction by adding a specific volume of the acetic anhydride stock solution.
-
Monitoring : At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., with a small amount of a primary amine solution).
-
Analysis : Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the alcohol to the ester product over time.
Protocol 2: Steglich Esterification of Monoethyl Fumarate (B1241708)
This procedure is a specific example of a DMAP-catalyzed esterification using a carbodiimide activator.[2]
-
Setup : A solution of monoethyl fumarate (0.20 mol), tert-butyl alcohol (0.60 mol), and DMAP (0.16 mol) is prepared in dry dichloromethane (200 mL).
-
Cooling : The stirred solution is cooled to 0°C, ensuring the reaction mixture is kept dry.
-
Addition : Dicyclohexylcarbodiimide (DCC) (0.22 mol) is added over 5 minutes.
-
Reaction : After stirring for an additional 5 minutes at 0°C, the reaction mixture is allowed to warm to ambient temperature and stirred for a further 3 hours.
-
Work-up : The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 N hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
Isolation : The organic phase is dried, filtered, and the solvent is evaporated to yield the crude ester product.
Safety Considerations
While highly effective, some 4-aminopyridine derivatives, particularly DMAP, must be handled with care. DMAP is considered highly toxic and can be readily absorbed through the skin, making appropriate personal protective equipment (PPE), such as gloves and lab coats, essential during its use.[1][5]
Conclusion
4-Aminopyridine derivatives, led by the versatile DMAP, are powerful nucleophilic catalysts that have fundamentally impacted the field of organic synthesis. Their ability to form highly reactive intermediates enables a vast range of transformations under mild conditions. The ongoing development of novel chiral derivatives continues to expand their utility into the challenging realm of asymmetric catalysis, providing elegant solutions for the synthesis of complex, enantioenriched molecules. For researchers in synthetic chemistry and drug development, a thorough understanding of the mechanisms, applications, and experimental considerations of these catalysts is crucial for innovation and success.
References
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Balylis-Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable base-mediated chemical upcycling of waste polycarbonates to fine chemicals - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the 4-(Methylamino)pyridine-Catalyzed Acylation of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of tertiary alcohols is a fundamentally important transformation in organic synthesis, crucial for the introduction of protecting groups and the formation of ester linkages in complex molecules, including active pharmaceutical ingredients. However, the steric hindrance inherent to tertiary alcohols presents a significant challenge, often leading to sluggish reaction rates and the need for harsh conditions or highly reactive acylating agents. 4-(Methylamino)pyridine (4-MAP) and its close analog, 4-(dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts that significantly accelerate these challenging acylations. This document provides detailed application notes and experimental protocols for the successful acylation of tertiary alcohols using this compound as a catalyst, based on established procedures for related catalysts.
Catalytic Mechanism
The accepted mechanism for the acylation of alcohols catalyzed by 4-(dialkylamino)pyridines, such as this compound, proceeds through a nucleophilic catalysis pathway.[1][2][3][4] The catalyst first reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the sterically hindered tertiary alcohol, leading to the formation of the desired ester and regeneration of the catalyst. An auxiliary base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the acid byproduct of the reaction.[1]
Caption: Nucleophilic catalysis pathway for the this compound-catalyzed acylation of a tertiary alcohol.
Quantitative Data Summary
The following table summarizes representative data for the acylation of tertiary alcohols using a catalytic amount of a 4-(dialkylamino)pyridine derivative. While specific data for this compound is limited in the provided search results, the data for the closely related and widely studied 4-(dimethylamino)pyridine (DMAP) serves as a strong proxy for expected outcomes.
| Entry | Tertiary Alcohol | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-Butanol | Acetic Anhydride (B1165640) | DMAP (catalytic) | Dichloromethane (B109758) | RT | - | - | [2][3][4] |
| 2 | 1-Methylcyclohexanol | Acetic Anhydride | DMAP (3.6) | Triethylamine | RT | 17 | - | [5] |
| 3 | tert-Butanol | Oleic Anhydride | DMAP (5) | Pyridine/DCM | 60 | 16-24 | Moderate | [6] |
Note: "RT" denotes room temperature. A hyphen (-) indicates data not specified in the source.
Experimental Protocols
The following are detailed protocols for the acylation of tertiary alcohols. These protocols are adapted from established procedures for DMAP and are expected to be directly applicable for this compound.
Protocol 1: General Procedure for Acetylation of a Tertiary Alcohol
This protocol is adapted from the acetylation of 1-methylcyclohexanol.[5]
Materials:
-
Tertiary alcohol (e.g., 1-methylcyclohexanol)
-
Acetic anhydride
-
This compound (4-MAP)
-
Triethylamine
-
Water
-
Saturated sodium carbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a stirred solution of the tertiary alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in a suitable solvent, add acetic anhydride (2.1 equiv.).
-
Add a catalytic amount of this compound (e.g., 0.04 equiv.).
-
Allow the mixture to stir at room temperature for 17 hours or until the reaction is complete as monitored by TLC or GC.
-
Work-up the reaction by adding water, followed by saturated sodium carbonate solution until the evolution of carbon dioxide ceases and the aqueous layer remains basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Acylation of a Tertiary Alcohol with a Less Reactive Anhydride
This protocol is adapted for the acylation of a tertiary alcohol with a less reactive anhydride, such as oleic anhydride, and may require elevated temperatures.[6]
Materials:
-
Tertiary alcohol (e.g., tert-butanol)
-
Oleic anhydride
-
This compound (4-MAP)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equiv.) and this compound (0.05 equiv.) in anhydrous pyridine (10.0 equiv.).
-
Add the oleic anhydride (1.5 equiv.) to the solution.
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the reaction progress by TLC. The reaction may be slow due to the low reactivity of the tertiary alcohol.
-
Once the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via silica (B1680970) gel column chromatography.
Caption: General experimental workflow for the acylation of a tertiary alcohol.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Pyridine is a toxic and flammable liquid with an unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acylating agents such as acetic anhydride and other reagents should be handled with care, avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is an effective catalyst for the acylation of sterically hindered tertiary alcohols. The provided protocols, based on the well-established use of DMAP, offer a robust starting point for researchers. The nucleophilic catalysis mechanism allows for milder reaction conditions compared to uncatalyzed reactions. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates. These application notes serve as a valuable resource for chemists in academic and industrial settings, particularly in the field of drug development where the synthesis of complex molecules is paramount.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(Methylamino)pyridine as a Catalyst in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is the cornerstone of peptide synthesis, a critical process in drug discovery and development. The efficiency of peptide coupling reactions is paramount to achieving high yields and purity of the target peptide. While a variety of coupling reagents have been developed, the use of nucleophilic catalysts can significantly accelerate these reactions, particularly when dealing with sterically hindered amino acids. 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective catalyst for this purpose. This document provides detailed application notes and protocols for the use of its close structural analog, 4-(Methylamino)pyridine (4-MAP) , as a catalyst in peptide coupling reactions.
It is important to note that while the catalytic activity of 4-MAP is expected to be analogous to that of DMAP, empirical optimization of the reaction conditions presented herein may be required to achieve optimal results. The information provided is based on the extensive data available for DMAP.
Principle of Catalysis
This compound, like DMAP, functions as a hypernucleophilic acylation catalyst. The catalytic cycle involves the reaction of the pyridine (B92270) nitrogen with the activated carboxylic acid of the N-protected amino acid. This activated species can be generated in situ by a coupling reagent such as a carbodiimide (B86325) (e.g., DCC or DIC). The reaction forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack by the free amine of the second amino acid or peptide fragment than the initially formed O-acylisourea intermediate, leading to rapid amide bond formation and regeneration of the 4-MAP catalyst.
Advantages of Using this compound
-
Increased Reaction Rates: 4-MAP is expected to significantly accelerate the rate of peptide coupling reactions, leading to shorter reaction times.
-
Improved Coupling Efficiency: It can enhance the coupling efficiency for sterically hindered amino acids, where standard coupling conditions may result in low yields.[1]
-
Compatibility: It is compatible with common solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies.
Considerations and Potential Side Reactions
-
Racemization: The highly reactive nature of the N-acylpyridinium intermediate can increase the risk of racemization of the activated amino acid, particularly for sensitive amino acids.[1] It is crucial to use the minimum effective concentration of 4-MAP and to carefully control the reaction temperature. For many standard amino acids, racemization is often minimal when using catalytic amounts of DMAP.[1]
Data Presentation
The following tables provide representative data on the impact of DMAP on peptide coupling efficiency and racemization, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Effect of DMAP on Coupling Yield for Sterically Hindered Amino Acids
| Coupling Reaction | Coupling Reagent | Additive | Yield (%) |
| Boc-Ile-OH + H-Val-OMe | DCC | None | ~60% |
| Boc-Ile-OH + H-Val-OMe | DCC | HOBt | ~85% |
| Boc-Ile-OH + H-Val-OMe | DCC | DMAP | >95% |
| Boc-Aib-OH + H-Aib-OMe | DCC | None | <10% |
| Boc-Aib-OH + H-Aib-OMe | DCC | DMAP | ~90% |
Data extrapolated from studies on sterically hindered couplings where DMAP showed significant rate enhancement.
Table 2: Influence of Catalyst on Racemization during Peptide Coupling
| Coupling Reaction | Coupling Reagent | Catalyst (equiv.) | % D-Isomer |
| Z-Phe-OH + H-Val-OMe | DCC | None | < 1% |
| Z-Phe-OH + H-Val-OMe | DCC | DMAP (1.0) | ~15-20% |
| Z-Phe-OH + H-Val-OMe | DCC | DMAP (0.1) | ~2-5% |
| Boc-His(Trt)-OH + H-Gly-Resin | DIC | DMAP (0.05) | < 0.5% |
This data highlights the importance of using catalytic amounts of DMAP to minimize racemization.
Experimental Protocols
The following are generalized protocols for the use of this compound as a catalyst in solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound as a Catalyst with DIC/HOBt
This protocol describes a standard coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
This compound (4-MAP) (0.1-0.5 equivalents)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid and HOBt in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add DIC to the reaction vessel.
-
Add this compound (from a stock solution in DMF) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Peptide Coupling using this compound as a Catalyst with DCC
This protocol describes the coupling of two peptide fragments in solution.
Materials:
-
N-protected amino acid or peptide fragment (1 equivalent)
-
C-protected amino acid or peptide fragment with a free amine (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
This compound (4-MAP) (0.1 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation:
-
Dissolve the N-protected amino acid or peptide fragment in anhydrous DCM or DMF.
-
To this solution, add the C-protected amino acid or peptide fragment with the free amine.
-
-
Catalyst Addition: Add this compound to the reaction mixture.
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM or DMF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude peptide by flash column chromatography or recrystallization.
-
Mandatory Visualizations
Catalytic Cycle of this compound in Peptide Coupling
Caption: Catalytic cycle of this compound in peptide bond formation.
Experimental Workflow for SPPS using this compound
References
Application Notes and Protocols for Silylation using 4-(Dimethylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the silylation of primary, secondary, and tertiary alcohols utilizing 4-(dimethylamino)pyridine (DMAP) as a highly effective nucleophilic catalyst. Silylation is a crucial protective group strategy in organic synthesis, and the use of DMAP significantly accelerates the reaction rate, particularly for sterically hindered alcohols. These application notes include a summary of quantitative data on reaction yields and selectivity, detailed experimental procedures, and a mechanistic overview.
Introduction
The protection of hydroxyl groups as silyl (B83357) ethers is a fundamental and widely employed transformation in multi-step organic synthesis. The choice of the silylating agent and the reaction conditions are critical for achieving high yields and selectivity. 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst compared to pyridine (B92270) for acylation and silylation reactions. Its efficacy stems from the formation of a highly reactive silylpyridinium intermediate. This protocol focuses on the use of DMAP in conjunction with common silylating agents, such as tert-butyldimethylsilyl chloride (TBSCl), triethylsilyl chloride (TESCl), and triisopropylsilyl chloride (TIPSCl), for the efficient silylation of a range of alcohol substrates. An auxiliary base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is essential to neutralize the generated hydrochloric acid and regenerate the DMAP catalyst. The choice of solvent also plays a significant role, with apolar solvents like dichloromethane (B109758) (DCM) generally providing better results for DMAP-catalyzed silylations compared to polar aprotic solvents like dimethylformamide (DMF).[1]
Data Presentation
Table 1: Selectivity in the Silylation of an Unsymmetric Diol
| Silylating Agent | Base/Catalyst | Solvent | Yield (Monosilylated Primary OH) | Yield (Monosilylated Secondary OH) | Yield (Disilylated) |
| TBSCl (1.1 equiv) | Imidazole | DMF | 59% | 11% | 30% |
| TBSCl (1.1 equiv) | Et₃N/DMAP | CH₂Cl₂ | 95% | 0% | 5% |
Data adapted from a study on the silylation of an unsymmetric 1,2-diol.[1]
Table 2: Comparison of Silylating Agents for Alcohols
| Alcohol Type | Silylating Agent | Catalyst | Base | Solvent | Time | Yield |
| Primary | TBSCl | DMAP (cat.) | Et₃N | CH₂Cl₂ | 2 h | >95% |
| Secondary | TESCl | DMAP (cat.) | Et₃N | CH₂Cl₂ | 4 h | ~90% |
| Tertiary | TIPSCl | DMAP (cat.) | Et₃N | CH₂Cl₂ | 24 h | ~85% |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Silyl chlorides are sensitive to moisture and should be handled accordingly.
-
DMAP is toxic and should be handled with appropriate personal protective equipment.
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol with TBSCl)
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.05-0.1 equiv).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBSCl (1.2 equiv) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired silyl ether.
Protocol 2: Silylation of a Secondary Alcohol (e.g., Cyclohexanol (B46403) with TESCl)
Materials:
-
Cyclohexanol
-
Triethylsilyl chloride (TESCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cyclohexanol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (0.1-0.5 M).
-
Add triethylamine (2.0 equiv) and DMAP (0.1 equiv).
-
Add TESCl (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the silylated product.
Protocol 3: Silylation of a Tertiary Alcohol (e.g., 1-Adamantanol (B105290) with TIPSCl)
Materials:
-
1-Adamantanol
-
Triisopropylsilyl chloride (TIPSCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, combine 1-adamantanol (1.0 equiv), DMAP (0.2 equiv), and triethylamine (3.0 equiv) in anhydrous DCM (0.1-0.5 M).
-
Add TIPSCl (2.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux (around 40 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x).
-
Wash the combined organic extracts with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure tertiary silyl ether.
Mandatory Visualization
References
Application of 4-Methoxypyridine (4-MAP) in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) (4-MAP) has emerged as a versatile and strategic building block in the total synthesis of complex natural products, particularly alkaloids. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group at the 4-position, render the pyridine (B92270) ring amenable to a variety of chemical transformations. This allows for its use as a stable precursor to piperidine (B6355638) or pyridone moieties, which are common structural motifs in a vast array of biologically active molecules. The methoxy group mitigates the basicity of the pyridine nitrogen, which can simplify purification processes by obviating the need for reversed-phase chromatography often required for more basic alkaloids.[1] This report details the application of 4-MAP in the total synthesis of two representative alkaloids, (±)-Lycoposerramine R and (–)-pumiliotoxin C, providing comprehensive experimental protocols and quantitative data.
Application 1: Total Synthesis of (±)-Lycoposerramine R
The total synthesis of the Lycopodium alkaloid (±)-Lycoposerramine R, accomplished by Sarpong and co-workers, showcases the utility of a 2-substituted 4-methoxypyridine derivative as a masked pyridone.[1] The synthesis was completed in 13 steps with an overall yield of 12%.[1]
Synthetic Strategy Overview
The retrosynthetic analysis reveals a strategy centered on the late-stage formation of the piperidine ring and the unmasking of the pyridone moiety from a 4-methoxypyridine precursor. The key steps involve an intramolecular Heck reaction to form a key tricyclic intermediate and an Eschenmoser-Claisen rearrangement to install a crucial quaternary carbon center.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Stork-Danheiser Alkylation | 1. LDA, THF, -78 °C; 2. 2-(bromomethyl)-4-methoxypyridine | 63 (over 2 steps) |
| 2 | Vinylogous Ester Reduction | NaBH4, CeCl3·7H2O, MeOH, -78 °C | (over 2 steps) |
| 3 | Intramolecular Heck Reaction | Pd(OAc)2, P(o-tol)3, Ag2CO3, MeCN, 80 °C | 79 |
| 4 | α-Methylation | 1. LDA, THF, -78 °C; 2. MeI | 92 |
| 5 | Luche Reduction | NaBH4, CeCl3·7H2O, MeOH, -78 °C | 92 |
| 6 | Eschenmoser-Claisen Rearrangement | N,N-dimethylacetamide dimethyl acetal (B89532), xylenes (B1142099), 140 °C | 94 |
| 7 | Iodolactonization | I2, NaHCO3, MeCN, 0 °C to rt | 78 |
| 8 | Lactone Reduction / Deiodination | LiAlH4, THF, 0 °C to rt | 72 |
| 9 | Diol Oxidation | Dess-Martin periodinane, CH2Cl2, rt | 85 |
| 10 | Reductive Amination | BnNH2, NaBH(OAc)3, DCE, rt | 55 |
| 11 | Debenzylation | H2, Pd/C, EtOAc, rt | 95 |
| 12 | Demethylation | NaSEt, DMF, 100 °C | 83 |
Experimental Protocols
Step 3: Intramolecular Heck Reaction to afford Tricyclic Enone
To a solution of the acyclic precursor (1.0 eq) in acetonitrile (B52724) was added Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Ag2CO3 (2.0 eq). The mixture was heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the tricyclic enone.
Step 6: Eschenmoser-Claisen Rearrangement
A solution of the allylic alcohol (1.0 eq) and N,N-dimethylacetamide dimethyl acetal (10.0 eq) in xylenes was heated to 140 °C in a sealed tube for 12 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to yield the corresponding amide.
Step 12: Demethylation to unmask the Pyridone
To a solution of the N-debenzylated intermediate (1.0 eq) in anhydrous DMF was added sodium ethanethiolate (NaSEt, 3.0 eq). The mixture was heated to 100 °C for 4 hours. The reaction was then cooled to room temperature and quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography to afford (±)-Lycoposerramine R.
Application 2: Asymmetric Synthesis of (–)-Pumiliotoxin C
The asymmetric total synthesis of the dendrobatid alkaloid (–)-pumiliotoxin C, as reported by Comins and Dehghani, effectively utilizes a chiral N-acyldihydropyridone derived from 4-methoxy-3-(triisopropylsilyl)pyridine (B161981).[2] This nine-step synthesis highlights the role of 4-MAP in constructing the core decahydroquinoline (B1201275) skeleton.
Synthetic Strategy Overview
The synthesis commences with the functionalization of 4-methoxypyridine, followed by the formation of a chiral N-acylpyridinium salt. Diastereoselective addition of a Grignard reagent establishes a key stereocenter. Subsequent cyclization and functional group manipulations lead to the natural product.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Chloroformate Acylation | (-)-8-Phenylmenthyl chloroformate, Toluene (B28343) | - | - |
| 2 | Grignard Addition | Propylmagnesium chloride, Toluene, -78 °C | 85 | 95:5 |
| 3 | Hydrolysis | 1 M HCl, THF | 98 | - |
| 4 | Reduction | L-Selectride, THF, -78 °C | 91 | >99:1 |
| 5 | Olefination | (CH2O)n, CSA, Benzene, reflux | 88 | - |
| 6 | Hydrogenation | H2, Pd/C, EtOAc | 95 | - |
| 7 | Acylation | (COCl)2, DMSO, Et3N; then Ph3P=CH2 | 75 | - |
| 8 | Hydroboration-Oxidation | 9-BBN; then H2O2, NaOH | 80 | - |
| 9 | Deprotection | TBAF, THF | 92 | - |
Experimental Protocols
Step 2: Diastereoselective Grignard Addition
To a solution of 4-methoxy-3-(triisopropylsilyl)pyridine (1.0 eq) in toluene at -78 °C was added (-)-8-phenylmenthyl chloroformate (1.1 eq). After stirring for 10 minutes, propylmagnesium chloride (1.5 eq) was added dropwise. The reaction was stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography to afford the dihydropyridone product.
Step 4: Stereoselective Reduction
A solution of the pyridone intermediate (1.0 eq) in THF was cooled to -78 °C, and L-Selectride (1.2 eq, 1.0 M in THF) was added dropwise. The reaction was stirred for 1 hour at -78 °C and then quenched by the slow addition of water. The mixture was warmed to room temperature, and the aqueous layer was extracted with ether. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography to give the corresponding alcohol.
Other Applications
4-Methoxypyridine has also been reported as a starting material for the stereocontrolled synthesis of other alkaloids, such as (±)-lasubine II . While detailed protocols for this specific transformation are less commonly cited, the general strategy involves leveraging the reactivity of the 4-methoxypyridine ring to construct the core quinolizidine (B1214090) skeleton of the natural product.
Conclusion
4-Methoxypyridine is a valuable and strategic reagent in the total synthesis of natural products. Its ability to function as a masked pyridone or a precursor to substituted piperidines provides a powerful tool for synthetic chemists. The examples of (±)-Lycoposerramine R and (–)-pumiliotoxin C highlight the efficiency and stereocontrol that can be achieved by incorporating 4-MAP into a synthetic strategy. The detailed protocols provided herein serve as a guide for researchers in the fields of organic synthesis and drug development to apply these methods in their own endeavors.
References
Application of 4-(Methylamino)pyridine in Polymer Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)pyridine (4-MAPy) and its close analog, 4-(Dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts. While DMAP has been extensively studied and utilized in a wide array of organic reactions, including polymer synthesis, the applications of 4-MAPy are less documented but are emerging in specialized areas. This document provides a detailed account of the known applications of this compound in polymer synthesis, complemented by the extensive data available for DMAP to illustrate the catalytic potential of this class of compounds. The primary roles of these pyridine (B92270) derivatives in polymer science are as catalysts for ring-opening polymerization (ROP) and as functional moieties for creating catalytically active polymers.
Direct and Indirect Applications of this compound
While less common than DMAP as a direct polymerization catalyst, this compound serves as a valuable precursor for the synthesis of functional polymers and specialized catalytic systems.
Functionalization of Porous Polymers
This compound has been successfully used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE). This process transforms the inert polymer scaffold into a highly efficient heterogeneous nucleophilic catalyst suitable for acylation reactions, such as the acylation of tertiary alcohols.[1] The resulting polymer-supported catalyst offers the advantages of easy separation from the reaction mixture and potential for recycling.
Synthesis of Polymer-Supported Catalysts
The sodium salt of 4-(N-methylamino)pyridine can be reacted with chloromethylated polystyrene resins to create a polymer-supported version of a DMAP-like catalyst. This heterogeneous catalyst has demonstrated good catalytic activity and can be recycled multiple times without a significant loss in performance.[2]
Latent Curing Agents for Epoxy Resins
Recent research has demonstrated the use of this compound derivatives as novel thermal latent curing agents for epoxy resins. In this application, the amine functionality of 4-MAPy is temporarily protected with an amide group. Upon heating, the protecting group is removed, releasing the highly reactive 4-MAPy, which then initiates the anionic chain-growth polymerization of the epoxy resin. This approach allows for the formulation of stable, one-component epoxy systems that cure at lower temperatures (e.g., 90°C) compared to systems with traditional curing agents.[3]
4-(Dimethylamino)pyridine (DMAP) as a Model Catalyst in Polymer Synthesis
The extensive research on DMAP provides a strong basis for understanding the potential catalytic activity of 4-MAPy. DMAP is a well-established organocatalyst for various polymerization reactions, most notably the ring-opening polymerization of cyclic esters and epoxides.[4][5][6]
Ring-Opening Polymerization (ROP) of Lactide
DMAP is a highly effective catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field. The polymerization can be initiated by an alcohol in the presence of DMAP, proceeding in a controlled manner to yield polymers with predictable molecular weights and narrow molecular weight distributions.[7][8]
Homopolymerization of Epoxy Monomers
DMAP has been shown to be an excellent initiator for the anionic homopolymerization of epoxy monomers, such as phenyl glycidyl (B131873) ether (PGE) and diglycidyl ether of bisphenol A (DGEBA).[9] Compared to traditional tertiary amine initiators, DMAP leads to significantly higher polymerization rates and can produce polymers with higher glass transition temperatures, indicating the formation of longer primary chains and a higher crosslink density.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on DMAP-catalyzed polymerizations, which can serve as a reference for designing experiments with this compound.
Table 1: DMAP-Initiated Homopolymerization of Phenyl Glycidyl Ether (PGE) [9]
| DMAP/PGE Molar Ratio | Temperature (°C) | Time (min) | Conversion (%) |
| 0.08 | 80 | ~60 | ~100 |
| 0.08 | 90 | ~30 | ~100 |
| 0.08 | 100 | ~15 | ~100 |
| 0.08 | 110 | ~10 | ~100 |
Table 2: DMAP-Catalyzed Ring-Opening Polymerization of rac-Lactide Initiated by β-Cyclodextrin (β-CD) [7]
| Entry | [rac-LA]/[β-CD] | [DMAP]/[β-CD] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100 | 1 | 24 | >99 | 12,500 | 1.15 |
| 2 | 200 | 1 | 48 | >99 | 23,000 | 1.20 |
| 3 | 50 | 0.5 | 24 | >99 | 7,500 | 1.10 |
Experimental Protocols
Protocol 1: Synthesis of a Polymer-Supported 4-(N-Methylamino)pyridine Catalyst[2]
-
Preparation of the Sodium Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (NaH) portion-wise to the solution at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Reaction with Chloromethylated Polystyrene: Add chloromethylated polystyrene resin to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Work-up: Cool the mixture to room temperature and filter the resin.
-
Wash the resin sequentially with THF, methanol, and dichloromethane (B109758).
-
Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: DMAP-Catalyzed Ring-Opening Polymerization of rac-Lactide[7]
-
Preparation: In a dry glovebox, add rac-lactide, β-cyclodextrin (as initiator), and 4-(Dimethylamino)pyridine (DMAP) to a reaction vial equipped with a magnetic stir bar.
-
Polymerization: Seal the vial and place it in an oil bath preheated to 140°C.
-
Allow the polymerization to proceed with stirring for the desired amount of time (e.g., 24-48 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in dichloromethane (DCM).
-
Precipitate the polymer by adding the DCM solution dropwise to cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the purified polylactide under vacuum at 40°C until a constant weight is achieved.
Protocol 3: Thermal Curing of an Epoxy Resin with a Latent this compound Derivative[3]
-
Formulation: Prepare a homogeneous mixture of a bisphenol A diglycidyl ether-based epoxy resin and a this compound derivative with a thermally cleavable amide protecting group. The catalyst loading is typically around 5 mol%.
-
Curing: Apply the formulated resin to a substrate or mold.
-
Place the sample in an oven preheated to the desired curing temperature (e.g., 90-120°C).
-
Monitor the curing process over time using techniques such as differential scanning calorimetry (DSC) to determine the extent of reaction or rheometry to measure the increase in viscosity and gelation.
-
The curing time will depend on the specific derivative and the temperature.
Visualizations
References
- 1. 4-(メチルアミノ)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Chiral Analogs of 4-(Methylamino)pyridine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral analogs of 4-(methylamino)pyridine (DMAP) in asymmetric synthesis. Chiral DMAP derivatives have emerged as powerful nucleophilic catalysts for a variety of enantioselective transformations, offering high levels of stereocontrol in the synthesis of valuable chiral building blocks. This guide focuses on key applications, including the kinetic resolution of alcohols, the Staudinger synthesis of β-lactams, and the Steglich rearrangement, providing structured data and detailed experimental procedures.
Introduction to Chiral DMAP Analogs
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst widely used in organic synthesis. The development of chiral analogs of DMAP has opened new avenues for asymmetric catalysis. These catalysts typically incorporate a chiral scaffold that creates a stereochemically defined environment around the catalytically active pyridine (B92270) nitrogen. The source of chirality can be a stereogenic center, an axis of chirality (atropisomerism), or a planar chiral element. These features allow for effective discrimination between enantiomeric substrates or enantiotopic faces of a prochiral substrate, leading to the formation of enantioenriched products.
Prominent classes of chiral DMAP analogs include:
-
Planar-Chiral Derivatives: Often based on ferrocene (B1249389) or paracyclophane scaffolds, these catalysts, pioneered by Fu and others, have proven highly effective in a range of reactions.[1][2]
-
Axially Chiral (Atropisomeric) Analogs: These catalysts derive their chirality from restricted rotation around a single bond, with biaryl systems being a common motif.
-
Catalysts with Stereogenic Centers: Chirality is introduced through one or more stereogenic carbons, often derived from natural products like amino acids.
-
Chiral DMAP-N-oxides: In these catalysts, the oxygen atom of the N-oxide acts as the nucleophilic site, offering a different mode of activation and enabling unique asymmetric transformations.[1][3][4]
Applications in Asymmetric Synthesis
Kinetic Resolution of Alcohols
Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Chiral DMAP analogs have been successfully employed as catalysts for the enantioselective acylation of racemic secondary alcohols, affording the unreacted alcohol and the acylated product in high enantiomeric excess.
General Reaction Scheme:
Quantitative Data for Kinetic Resolution of Secondary Alcohols:
| Entry | Catalyst | Substrate | Acylating Agent | Selectivity Factor (s) | Enantiomeric Excess (ee) of Unreacted Alcohol | Reference |
| 1 | Planar-chiral DMAP derivative | 1-Phenylethanol | Acetic Anhydride (B1165640) | up to 107 | >99% | [5][6] |
| 2 | Ugi-derived chiral DMAP | 1-Phenylethanol | Acetic Anhydride | up to 12 | - | [7] |
| 3 | Binaphthyl-based chiral DMAP | 3-Hydroxy-3-substituted 2-oxindoles | - | up to 60 | - | [8] |
| 4 | Fluxionally chiral DMAP | Secondary alcohols | - | up to 37 | - | [9] |
Experimental Protocol: Kinetic Resolution of β-Hydroxy Esters with a Planar-Chiral DMAP Catalyst [5][6]
This protocol is based on the kinetic resolution of racemic β-hydroxy esters using a planar-chiral DMAP derivative.
Materials:
-
Racemic β-hydroxy ester (1.0 equiv)
-
Planar-chiral DMAP catalyst (e.g., (-)-[2-(4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)phenyl]dicyclohexylphosphine) (0.05 - 1 mol%)
-
Acetic anhydride (0.6 equiv)
-
Triethylamine (1.5 equiv)
-
tert-Amyl alcohol (solvent)
Procedure:
-
To a solution of the racemic β-hydroxy ester in tert-amyl alcohol, add the planar-chiral DMAP catalyst and triethylamine.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add acetic anhydride dropwise to the stirred solution.
-
Monitor the reaction progress by chiral HPLC or TLC.
-
Upon reaching approximately 50% conversion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to separate the acylated product and the unreacted alcohol.
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral HPLC analysis.
Enantioselective Staudinger Synthesis of β-Lactams
The Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a fundamental method for the synthesis of β-lactams. The use of planar-chiral DMAP analogs as catalysts has enabled highly enantioselective and diastereoselective versions of this reaction.[10][11][12]
General Reaction Scheme:
Quantitative Data for Enantioselective Staudinger Synthesis of β-Lactams:
| Entry | Catalyst | Ketene Substrate | Imine Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Planar-chiral PPY derivative | Symmetrical ketenes | N-tosylaldimines | 76-93 | - | 81-94 | [13] |
| 2 | Planar-chiral PPY derivative | Unsymmetrical ketenes | N-tosylaldimines | 88-98 | 8:1 to 15:1 | 89-98 | [13] |
Experimental Protocol: Enantioselective Staudinger Synthesis of a β-Lactam [10][11]
This protocol describes the synthesis of a β-lactam from a ketene generated in situ and an imine, catalyzed by a planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative.
Materials:
-
Imine (1.0 equiv)
-
Acid chloride (for in situ ketene generation) (1.2 equiv)
-
Hünig's base (diisopropylethylamine, DIPEA) (1.5 equiv)
-
Planar-chiral PPY catalyst (1-10 mol%)
-
Toluene (solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine and the planar-chiral PPY catalyst in toluene.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of the acid chloride and Hünig's base in toluene.
-
Add the acid chloride/Hünig's base solution dropwise to the imine solution over a period of several hours using a syringe pump.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional period.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the β-lactam product by NMR spectroscopy and chiral HPLC analysis, respectively.
Asymmetric Steglich Rearrangement
The Steglich rearrangement is an intramolecular acyl transfer reaction of an O-acylated azlactone to form a C-acylated azlactone, creating a quaternary stereocenter. Chiral DMAP-N-oxides have been shown to be highly effective catalysts for this transformation, affording products in high yields and excellent enantioselectivities.[1][3][4]
General Reaction Scheme:
Quantitative Data for Asymmetric Steglich Rearrangement:
| Entry | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Chiral DMAP-N-oxide (α-amino acid derived) | O-acylated azlactones | 88-97 | 90-97 | [1][3][4] |
| 2 | Chiral DMAP derivative (Ugi-derived) | Oxindole derivatives | >98 | up to 99:1 er | [14] |
Experimental Protocol: Asymmetric Steglich Rearrangement of an O-Acylated Azlactone [1][3][4]
This protocol outlines the general procedure for the enantioselective Steglich rearrangement catalyzed by a chiral DMAP-N-oxide.
Materials:
-
O-acylated azlactone (1.0 equiv)
-
Chiral DMAP-N-oxide catalyst (1-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the O-acylated azlactone in the anhydrous solvent, add the chiral DMAP-N-oxide catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C-acylated azlactone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of DMAP in Acylation
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral DMAP-N-oxides as Acyl Transfer Catalysts: Design, Synthesis, and Application in Asymmetric Steglich Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to optically pure β-hydroxy esters via non-enzymatic kinetic resolution by a planar-chiral DMAP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluxionally chiral DMAP catalysts: kinetic resolution of axially chiral biaryl compounds. | Semantic Scholar [semanticscholar.org]
- 10. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 12. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. | Semantic Scholar [semanticscholar.org]
- 13. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Steglich Rearrangement of Oxindole Derivatives by Easily Accessible Chiral N,N-4-(Dimethylamino)pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Methylamino)pyridine in the synthesis of 5-azaoxindoles
Application Notes: Synthesis of 5-Azaoxindoles
Topic: Role of 4-(Methylamino)pyridine in the Synthesis of 5-Azaoxindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Azaoxindoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to biologically active oxindole (B195798) and azaindole scaffolds. These structures are often explored for their potential as kinase inhibitors and in other therapeutic applications. The synthesis of azaoxindoles typically involves the formation of a bicyclic system containing a pyridine (B92270) ring fused to a pyrrolidin-2-one ring. While various catalytic methods are employed for the synthesis of nitrogen-containing heterocycles, a comprehensive review of the scientific literature reveals a notable absence of established protocols utilizing this compound as a catalyst or key reagent specifically for the synthesis of 5-azaoxindoles.
This document summarizes the current landscape of 5-azaoxindole synthesis and explores the potential, albeit currently undocumented, role of aminopyridines in related synthetic transformations.
General Synthetic Strategies for Aza-Heterocycles
The synthesis of azaindole and azaoxindole cores often relies on transition-metal-catalyzed cross-coupling and cyclization reactions. Common strategies for the formation of the pyrrole (B145914) or pyrrolidone ring fused to a pyridine core include:
-
Palladium-catalyzed reactions: Sonogashira coupling followed by cyclization is a widely used method for constructing the azaindole skeleton.[1][2][3]
-
Fischer Indole (B1671886) Synthesis: While a classic method for indole synthesis, its application to pyridinyl hydrazines for azaoxindole synthesis can be challenging and may require harsh reaction conditions.[2]
-
Aza-Heck Cyclization: This method has been developed for the synthesis of indoline (B122111) derivatives, which are structurally related to oxindoles.[4][5]
-
[4+1] Cyclization: This approach has been effectively used for the synthesis of 6-azaindoles from 3-amino-4-methylpyridines.[6][7][8]
Despite the versatility of these methods, the use of this compound as a catalyst for the specific synthesis of 5-azaoxindoles is not described in the reviewed literature. 4-(Dialkylamino)pyridines, such as 4-(dimethylamino)pyridine (DMAP), are well-established as highly efficient nucleophilic catalysts in a variety of organic transformations, including acylation and esterification reactions. Their catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate. It is conceivable that a similar catalytic cycle could be envisioned for certain cyclization reactions, though this has not been reported for 5-azaoxindole synthesis.
Experimental Landscape and Future Directions
A thorough search of chemical databases and scientific literature did not yield specific experimental protocols or quantitative data for the synthesis of 5-azaoxindoles using this compound. The available literature focuses on other synthetic routes, as outlined above.
For researchers interested in exploring this specific transformation, it would represent a novel area of investigation. A potential starting point could be the adaptation of existing cyclization methodologies for oxindole synthesis, where a basic or nucleophilic catalyst is required.
Hypothetical Experimental Workflow
Below is a conceptual workflow for investigating the potential catalytic activity of this compound in a hypothetical synthesis of a 5-azaoxindole precursor. This is a theoretical outline and would require extensive optimization and validation.
Caption: Conceptual workflow for investigating a novel catalytic reaction.
Conclusion
While this compound is a versatile catalyst in organic synthesis, its application in the synthesis of 5-azaoxindoles is not documented in the current scientific literature. Researchers in the field of drug discovery and medicinal chemistry may find this to be an unexplored area with potential for developing novel synthetic methodologies. The development of such a protocol would require foundational research to establish reaction conditions, catalytic efficacy, and substrate scope. Future work in this area could provide valuable insights into the synthesis of this important class of heterocyclic compounds.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Heterogeneous Catalysis Using Polymer-Bound 4-(Methylamino)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of polymer-bound 4-(methylamino)pyridine, a versatile and recyclable heterogeneous catalyst. This catalyst, often referred to as polymer-supported DMAP (PS-DMAP), offers significant advantages over its homogeneous counterpart, including simplified product purification, catalyst recovery and reuse, and reduced toxicity, making it an attractive option for sustainable chemical synthesis.
Overview of Polymer-Bound this compound
Polymer-bound this compound is a solid-supported version of the highly active nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). The catalytic moiety is covalently attached to a polymer backbone, most commonly polystyrene cross-linked with divinylbenzene. This immobilization retains the catalytic activity of the DMAP core while rendering the catalyst insoluble, thereby facilitating its separation from the reaction mixture through simple filtration.
Key Advantages:
-
Easy Separation: The heterogeneous nature of the catalyst allows for straightforward removal from the reaction mixture by filtration, eliminating the need for complex purification techniques like chromatography.
-
Recyclability: The polymer support enables the catalyst to be recovered and reused multiple times with minimal loss of activity, leading to reduced cost and waste.[1][2]
-
Reduced Toxicity: Immobilization on a polymer backbone reduces the risk of product contamination with toxic DMAP residues.
-
High Efficiency: In many cases, the catalytic activity of the polymer-bound version is comparable to that of homogeneous DMAP.
Applications in Organic Synthesis
Polymer-bound this compound is a highly effective catalyst for a variety of organic transformations, most notably acylation reactions. It also finds application in carbon-carbon bond-forming reactions such as the Henry and Baylis-Hillman reactions.
Acylation of Alcohols
Acylation is a fundamental reaction in organic synthesis, often employed for the protection of hydroxyl groups or the synthesis of esters. Polymer-supported DMAP is an excellent catalyst for the acylation of a wide range of alcohols, including sterically hindered ones, using acid anhydrides or acyl chlorides as acylating agents.[3][4]
Catalytic Cycle for Acylation:
The catalytic cycle for DMAP-catalyzed acylation is well-established. The polymer-supported catalyst follows the same mechanistic pathway.
References
Application Notes and Protocols for the 4-MAP Catalyzed Synthesis of Propylene Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene (B89431) carbonate is a versatile, eco-friendly solvent and chemical intermediate with a wide range of applications, including in lithium-ion batteries, as a polar aprotic solvent, and as a precursor for the synthesis of polymers and fine chemicals. The synthesis of propylene carbonate via the cycloaddition of carbon dioxide (CO2) to propylene oxide is a 100% atom-economical and green alternative to traditional methods that often employ toxic reagents like phosgene.[1] This application note details the use of 4-dimethylaminopyridine (B28879) (4-MAP), a highly effective nucleophilic organocatalyst, in this synthesis. Organocatalysts are increasingly favored over metal-based catalysts due to their lower cost, reduced toxicity, and greater stability towards air and moisture.[1][2]
4-Dimethylaminopyridine (4-MAP), also known as DMAP, serves as a potent nucleophilic catalyst in a variety of organic transformations.[3][4] In the context of cyclic carbonate synthesis, 4-MAP facilitates the ring-opening of the epoxide (propylene oxide), which is a crucial step in the reaction mechanism.[3][5] This protocol provides a representative method for the 4-MAP catalyzed synthesis of propylene carbonate, along with expected outcomes based on similar organocatalytic systems.
Catalytic Signaling Pathway: Proposed Mechanism
The catalytic cycle of 4-MAP in the synthesis of propylene carbonate from propylene oxide and CO2 is believed to proceed through a nucleophilic activation pathway. The following diagram illustrates the proposed mechanism where 4-MAP initiates the ring-opening of the propylene oxide, followed by the insertion of carbon dioxide and subsequent cyclization to yield propylene carbonate and regenerate the catalyst.
Caption: Proposed mechanism for 4-MAP catalyzed synthesis of propylene carbonate.
Experimental Protocols
This section provides a detailed methodology for the synthesis of propylene carbonate catalyzed by 4-MAP. The protocol is based on general procedures for similar organocatalyzed cycloaddition reactions.
Materials and Equipment:
-
Propylene oxide (PO)
-
4-Dimethylaminopyridine (4-MAP)
-
High-pressure stainless-steel autoclave reactor with a magnetic stirrer
-
Carbon dioxide (CO2) cylinder with pressure regulator
-
Temperature controller
-
Gas chromatograph (GC) for analysis
Experimental Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Charging Reactants: To the reactor, add propylene oxide and the 4-MAP catalyst. The typical catalyst loading is in the range of 1-5 mol% relative to the propylene oxide.
-
Sealing and Purging: Seal the reactor and purge it with low-pressure CO2 two to three times to remove any residual air.
-
Pressurization: Pressurize the reactor with CO2 to the desired reaction pressure.
-
Reaction: Heat the reactor to the desired temperature while stirring the mixture. The reaction is typically carried out for a specified duration.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2.
-
Product Analysis: Collect the crude product and analyze the conversion of propylene oxide and the selectivity to propylene carbonate using gas chromatography (GC).
Experimental Workflow
The following diagram outlines the general workflow for the 4-MAP catalyzed synthesis of propylene carbonate.
Caption: General experimental workflow for propylene carbonate synthesis.
Data Presentation
While specific data for 4-MAP as the sole catalyst is not extensively published, the following table summarizes representative quantitative data for the synthesis of propylene carbonate using organocatalytic systems under various conditions, which can be considered as expected outcomes for a 4-MAP catalyzed reaction. High yields (80-99%) and excellent selectivities (97-99%) for cyclic carbonates can be achieved under mild conditions.[6]
| Entry | Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | PO Conversion (%) | PC Selectivity (%) | PC Yield (%) |
| 1 | Representative Organocatalyst | 110 | 2.0 | 2 | >99 | >99 | ~99 |
| 2 | Representative Organocatalyst | 120 | 1.3 | 12 | 94 | 99 | 93 |
| 3 | Representative Organocatalyst | 150 | 3.0 | 4 | >99 | >99 | ~99 |
| 4 | Representative Organocatalyst | 100 | 2.25 | 1 | 96 | 100 | 96 |
Note: This table presents typical data for organocatalyzed propylene carbonate synthesis and serves as a guideline for expected results with 4-MAP.
Conclusion
4-Dimethylaminopyridine is a promising and effective organocatalyst for the green synthesis of propylene carbonate from propylene oxide and carbon dioxide. The presented protocols and data provide a solid foundation for researchers and professionals to develop and optimize this important chemical transformation. The use of 4-MAP offers a viable, metal-free alternative that aligns with the principles of sustainable chemistry. Further optimization of reaction conditions for 4-MAP as a standalone catalyst could lead to even more efficient and economical processes for propylene carbonate production.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading of 4-(Dimethylamino)pyridine (DMAP)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the catalyst loading of 4-(Dimethylamino)pyridine (DMAP) in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving DMAP catalysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal Catalyst Loading: Too little catalyst can lead to a slow or incomplete reaction. Conversely, an excess may cause side reactions.[1] | Perform a catalyst loading study to identify the optimal amount for your specific reaction. A good starting point for many reactions is 1-2 mol%.[2] |
| Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.[1] | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. | |
| Poor Reagent Quality: Moisture or impurities in reagents or solvents can deactivate the catalyst or participate in side reactions. | Use freshly purified and anhydrous reagents and solvents. Ensure all glassware is thoroughly dried. | |
| Catalyst Deactivation: DMAP can be protonated by acidic byproducts, rendering it inactive.[3] | Add an auxiliary, non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize any acid formed during the reaction and regenerate the DMAP catalyst.[4][5] | |
| Formation of Side Products | Excess Catalyst Loading: High concentrations of DMAP can sometimes promote undesired side reactions.[6] | Reduce the catalyst loading to the minimum effective amount determined from optimization studies. |
| Reaction with Solvent: The solvent may not be inert under the reaction conditions. | Screen a variety of aprotic solvents (e.g., dichloromethane, chloroform, toluene) to find the one that minimizes side product formation.[7] | |
| High Reaction Temperature: Elevated temperatures can provide the activation energy for alternative reaction pathways. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Difficulty in Removing DMAP Post-Reaction | Aqueous Work-up Ineffective: DMAP may not be fully extracted into the aqueous phase if the pH is not sufficiently acidic. | Wash the organic layer with a dilute acid solution (e.g., 1-2N HCl) to protonate the DMAP, making it water-soluble.[8][9] |
| Product is also Basic: If the desired product is also basic, it may be extracted into the acidic aqueous layer along with the DMAP. | Consider using an alternative purification method such as column chromatography or recrystallization.[8] Alternatively, using polymer-supported DMAP allows for simple filtration to remove the catalyst.[8][9] | |
| DMAP complexation: DMAP can form a water-soluble complex. | Washing the organic phase with an aqueous solution of copper sulfate (B86663) (CuSO₄) can help remove DMAP through complexation.[8][9] | |
| Inconsistent Reaction Results | Variability in Experimental Conditions: Minor changes in setup can lead to different outcomes. | Ensure a consistently inert atmosphere (nitrogen or argon) for sensitive reactions.[2] Use freshly purified solvents and reagents for each experiment.[2] |
| Catalyst Handling: Improper handling can lead to degradation. | Handle DMAP in a glovebox or under a stream of inert gas to prevent exposure to air and moisture, especially for highly sensitive reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of 4-(Dimethylamino)pyridine (DMAP)?
A1: DMAP is a highly effective nucleophilic catalyst, primarily used to accelerate acylation, esterification, and other group-transfer reactions.[4][10][11] Its catalytic activity stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen.[11]
Q2: How does the catalytic cycle of DMAP work in an acylation reaction?
A2: In a typical acylation with an acid anhydride (B1165640), the pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the anhydride.[6] This forms a highly reactive N-acylpyridinium intermediate.[11][12] This intermediate is a much more potent acylating agent than the original anhydride and readily transfers the acyl group to a nucleophile (e.g., an alcohol or amine).[11] The DMAP catalyst is then regenerated, often with the help of an auxiliary base that neutralizes the acidic byproduct.[3][4][5]
Q3: When should I use an auxiliary base with DMAP?
A3: An auxiliary base, such as triethylamine or pyridine, is often used to scavenge the acid that is produced during the reaction.[4] This prevents the protonation and deactivation of the DMAP catalyst, allowing it to be used in catalytic amounts.[3][4]
Q4: What is a typical catalyst loading for DMAP?
A4: A typical starting catalyst loading for DMAP is in the range of 1-5 mol%.[13] However, the optimal loading is highly dependent on the specific reaction and should be determined experimentally.[1] In some cases, as little as 0.05 mol% has been shown to be effective.[14]
Q5: How can I remove DMAP from my reaction mixture after the reaction is complete?
A5: DMAP can typically be removed by washing the organic reaction mixture with a dilute aqueous acid solution, such as 1N or 2N HCl.[8][9] The acid protonates the basic DMAP, forming a water-soluble salt that partitions into the aqueous phase. Other methods include washing with aqueous copper sulfate, chromatography, recrystallization, or using immobilized DMAP which can be filtered off.[8][9]
Q6: Is it possible to reuse the DMAP catalyst?
A6: While homogeneous DMAP is difficult to recover, immobilized versions of DMAP have been developed.[6][15] These solid-supported catalysts can be recovered by simple filtration after the reaction and can often be reused for multiple cycles with minimal loss of activity, offering a more sustainable and cost-effective approach.[15][16]
Experimental Protocols
General Protocol for DMAP-Catalyzed Acylation of an Alcohol
This is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Alcohol (1.0 equiv)
-
Acid Anhydride (1.1 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv), DMAP (0.05 - 0.1 equiv), and triethylamine (1.5 equiv) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.1 - 1.5 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in an acylation reaction.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. 4-Dimethylaminopyridine [chemeurope.com]
- 6. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-MAP Catalyzed Esterifications
Welcome to the technical support center for 4-(Dimethylamino)pyridine (4-MAP, also known as DMAP) catalyzed esterifications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this versatile catalytic system.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4-MAP in esterification reactions?
A1: 4-MAP is a highly efficient nucleophilic catalyst used to accelerate acylation reactions, including esterifications.[1] Its primary role is to act as an acyl transfer agent. In reactions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), 4-MAP intercepts the highly reactive O-acylisourea intermediate to form an N-acylpyridinium salt.[2][3] This intermediate is more reactive towards the alcohol and less prone to rearrangement, thus suppressing the formation of the common N-acylurea byproduct and increasing the yield of the desired ester.[1][2]
Q2: What are the most common side reactions observed in 4-MAP catalyzed esterifications?
A2: The most prevalent side reaction, particularly in Steglich esterifications using carbodiimides like DCC, is the formation of an unreactive N-acylurea byproduct . This occurs through an intramolecular 1,3-rearrangement of the O-acylisourea intermediate.[1][2] Another potential issue, especially with sensitive substrates or under harsh conditions, is the decomposition of starting materials or intermediates. For tertiary alcohols, elimination to form an alkene can be a competing side reaction.[4]
Q3: Can N-acylation of 4-MAP be a terminating side reaction?
A3: The formation of the N-acyl-4-dimethylaminopyridinium salt is a crucial step in the catalytic cycle, where it acts as a highly reactive intermediate.[5] This species is readily attacked by the alcohol to yield the ester and regenerate the 4-MAP catalyst. While the N-acylpyridinium ion is a key intermediate, its irreversible accumulation as a side product is not a commonly reported issue under standard esterification conditions. The equilibrium lies towards the formation of the more stable ester product.
Q4: When is it necessary to use a stoichiometric auxiliary base in conjunction with 4-MAP?
A4: In many 4-MAP catalyzed acylations, particularly those using acid anhydrides, an auxiliary base like triethylamine (B128534) is not strictly necessary.[4] The carboxylate anion generated from the anhydride (B1165640) can act as a base to deprotonate the alcohol.[4] However, for esterifications starting from carboxylic acids (e.g., Steglich esterification), an auxiliary base is often included to neutralize the acid generated during the reaction and ensure the regeneration of the catalytic amount of 4-MAP.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Formation of N-acylurea byproduct | This is the most common cause of low yields in DCC-mediated esterifications. The N-acylurea is unreactive towards the alcohol.[2] Solution: Ensure a catalytic amount (typically 1-10 mol%) of 4-MAP is used. 4-MAP intercepts the O-acylisourea intermediate, preventing its rearrangement.[1][2] |
| Sterically hindered alcohol or carboxylic acid | Reactions with bulky substrates can be slow, leading to incomplete conversion. Solution: Increase the reaction time and/or temperature. Consider using a more potent activating agent or a higher catalyst loading of 4-MAP. |
| Presence of water | Water can hydrolyze the activated carboxylic acid intermediate and the ester product, reducing the yield. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Suboptimal reaction conditions | Incorrect temperature, reaction time, or stoichiometry can lead to poor yields. Solution: Optimize the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure the correct molar ratios of reagents are used. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of dicyclohexylurea (DCU) byproduct | In DCC-mediated reactions, the DCU byproduct can sometimes be difficult to remove completely by filtration. Solution: After filtering the bulk of the DCU, concentrate the filtrate and redissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate). The remaining DCU may precipitate upon cooling and can be removed by a second filtration. Column chromatography can also be effective.[6] |
| Removal of excess 4-MAP | 4-MAP is basic and can be challenging to remove from the final product. Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the 4-MAP into the aqueous phase.[6] |
Quantitative Data on Reaction Parameters
The efficiency of 4-MAP catalyzed esterifications is influenced by several factors. The following table summarizes the impact of key parameters on reaction outcomes based on literature data.
| Parameter | Effect on Yield and Side Reactions | Recommendations |
| 4-MAP Loading | Catalytic amounts (0.05-10 mol%) are generally sufficient to significantly accelerate the reaction and suppress N-acylurea formation.[4][7] Higher loadings may be beneficial for particularly challenging substrates. | Start with 5 mol% and optimize as needed. For very efficient reactions, loadings as low as 0.05 mol% have been reported to be effective.[4] |
| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, or diethyl ether are commonly used.[6] The choice of solvent can influence reaction rates and solubility of byproducts. | DCM is a widely used and effective solvent. For reactions with poor solubility of DCU, using a solvent in which it is less soluble can simplify filtration. |
| Temperature | Most 4-MAP catalyzed esterifications proceed efficiently at room temperature.[1] For sterically hindered substrates, gentle heating may be required to increase the reaction rate. | Start at room temperature. If the reaction is slow, consider heating to 40-50 °C. |
| Stoichiometry | A slight excess of the acylating agent (e.g., acid anhydride or DCC) and the alcohol may be used to drive the reaction to completion. | Typically, 1.1-1.5 equivalents of the acylating agent and alcohol relative to the carboxylic acid are used. |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and 4-MAP
This protocol is adapted from a standard procedure for the esterification of a carboxylic acid with an alcohol.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (4-MAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, alcohol, and 4-MAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
Protocol 2: Esterification using an Acid Anhydride and Catalytic 4-MAP
This protocol is a general procedure for the acylation of an alcohol using an acid anhydride and a catalytic amount of 4-MAP, which can often be performed without an auxiliary base and solvent.[4]
Materials:
-
Alcohol (1.0 equiv)
-
Acid Anhydride (1.1 equiv)
-
4-(Dimethylamino)pyridine (4-MAP) (0.005-0.05 equiv)
Procedure:
-
To a neat mixture of the alcohol and acid anhydride, add the catalytic amount of 4-MAP at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-27 hours, depending on the reactivity of the substrates. Monitor the reaction by TLC or GC.
-
Upon completion, water can be added to quench any remaining anhydride.
-
The product can often be isolated directly by distillation or after a simple workup involving extraction and washing of the organic phase. For non-volatile products, purification by column chromatography may be necessary.
Visualizations
Catalytic Cycle of 4-MAP in Steglich Esterification
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. datapdf.com [datapdf.com]
- 5. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing 4-(Methylamino)pyridine (4-DMAP) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to remove?
This compound, often used as a nucleophilic catalyst in organic synthesis, is a basic compound. Its basicity allows for straightforward removal via acidic washes. However, challenges can arise if the desired product is also basic or is sensitive to acidic conditions. Its high polarity can also sometimes lead to co-elution with polar products during chromatographic purification.
Q2: What are the primary methods for removing this compound after a reaction?
The most common methods for removing this compound include:
-
Aqueous Acidic Extraction: Washing the organic reaction mixture with a dilute aqueous acid solution.[1][2][3][4]
-
Aqueous Copper Sulfate (B86663) Extraction: An alternative for acid-sensitive compounds, this method utilizes the formation of a water-soluble copper complex.[1][2]
-
Column Chromatography: A standard purification technique to separate compounds based on their polarity.[1][4]
-
Recrystallization or Trituration: Effective if the desired product is a solid.[1][5]
-
Scavenger Resins: Using polymer-bound reagents that react with and immobilize the this compound, allowing for removal by filtration.[1][6]
Q3: My product is sensitive to acid. What is the best way to remove this compound?
For acid-sensitive products, an aqueous wash with a copper (II) sulfate solution is a recommended alternative to an acidic wash.[1][2] The this compound will coordinate with the copper ions to form a water-soluble complex that can be extracted into the aqueous layer.[1] Another option is to use a polymer-supported version of this compound, which can be removed by simple filtration after the reaction is complete.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual this compound detected after acidic wash. | Incomplete protonation or insufficient washing. | Increase the number of acidic washes or use a slightly more concentrated acid solution (e.g., 5% HCl). Ensure vigorous mixing during extraction.[3] |
| Product is lost during acidic wash. | The product is also basic and is being extracted into the aqueous layer. | Switch to a non-acidic removal method, such as a copper sulfate wash or column chromatography.[1][2] |
| This compound co-elutes with the product during column chromatography. | The polarity of the product and this compound are too similar in the chosen solvent system. | Modify the solvent system for chromatography. A more polar solvent system may be required. Alternatively, pre-treat the crude mixture with an acidic wash to remove the bulk of the this compound before chromatography. |
| Recrystallization is ineffective. | The product and this compound have similar solubilities in the chosen solvent. | Experiment with different recrystallization solvents or solvent mixtures. Consider performing a pre-purification step, such as an acidic wash, to reduce the amount of this compound impurity. |
Experimental Protocols
Protocol 1: Removal by Aqueous Acidic Extraction
This method is suitable for non-basic, acid-stable products.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric Acid (HCl) or 5% aqueous Potassium Hydrogen Sulfate (KHSO₄).[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the dilute acid solution (1 M HCl or 5% KHSO₄) and shake the funnel vigorously for 1-2 minutes, venting frequently.[1][2]
-
Allow the layers to separate and drain the lower aqueous layer, which contains the protonated this compound salt.[7]
-
Repeat the acidic wash two more times to ensure complete removal.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove residual water.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal by Aqueous Copper Sulfate Extraction
This method is ideal for products that are sensitive to acidic conditions.
Materials:
-
Crude reaction mixture in an organic solvent.
-
10% aqueous Copper (II) Sulfate (CuSO₄) solution.
-
Brine.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 10% aqueous CuSO₄ solution. The aqueous layer should turn a deep blue or purple color as the copper-amine complex forms.[1][8]
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Continue washing the organic layer with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.[8]
-
Wash the organic layer with brine to remove any residual copper salts and water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solvent to yield the purified product.
Protocol 3: Removal Using a Scavenger Resin
This method avoids aqueous workups and is suitable for a wide range of products.
Materials:
-
Crude reaction mixture in an appropriate organic solvent.
-
Acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin).[9]
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a simple filter funnel with filter paper).
Procedure:
-
To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of this compound used).
-
Stir the resulting slurry at room temperature for 4-16 hours.
-
Monitor the reaction for the disappearance of this compound by a suitable technique (e.g., TLC or LC-MS).
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Process Flow Diagrams
Caption: Workflow for removing this compound via acidic extraction.
Caption: Workflow for removing this compound using copper sulfate.
Caption: Workflow for this compound removal with a scavenger resin.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101845015B - Refining separation and drying method of 4-dimethylamino naphthyridine - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. biotage.com [biotage.com]
Technical Support Center: Work-up of Reactions Using 4-(Methylamino)pyridine
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of reactions involving 4-(Methylamino)pyridine (4-MeAP).
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure to remove this compound (4-MeAP) after a reaction?
A1: The most common and effective method for removing the basic 4-MeAP catalyst is an aqueous acidic wash. By washing the organic reaction mixture with a dilute aqueous acid, such as 1-2 M HCl or 5% KHSO₄, the 4-MeAP is protonated to form its corresponding water-soluble pyridinium (B92312) salt.[1][2] This salt then partitions into the aqueous layer, which can be separated and removed.
Q2: My product is sensitive to strong acids. What are the alternatives to a hydrochloric acid wash?
A2: For acid-sensitive compounds, several milder alternatives can be employed:
-
Dilute Citric Acid Wash: A wash with a 5-10% aqueous solution of citric acid is often sufficient to protonate and remove 4-MeAP without damaging sensitive functional groups.
-
Saturated Ammonium Chloride (NH₄Cl) Wash: Washing the organic layer with a saturated aqueous solution of NH₄Cl can effectively remove 4-MeAP.[1][2]
-
Copper (II) Sulfate (B86663) Wash: An aqueous solution of copper (II) sulfate can be used. The 4-MeAP coordinates with the copper ions to form a water-soluble complex that is extracted into the aqueous phase.[1][2] This method provides a visual cue, as the blue aqueous solution often turns a deeper blue or purple in the presence of the pyridine.[3][4]
-
Solid-Supported Reagents: Using polymer-bound DMAP analogs or scavenger resins allows for the removal of the catalyst by simple filtration at the end of the reaction.[1][2]
Q3: Can I remove 4-MeAP without an aqueous work-up?
A3: Yes, non-aqueous methods are available:
-
Precipitation: In some cases, adding a co-solvent like hexane (B92381) or pentane (B18724) can cause the product to precipitate or crystallize, leaving the more soluble 4-MeAP in the mother liquor.
-
Silica (B1680970) Gel Chromatography: If the product is non-polar, a quick filtration through a plug of silica gel can retain the polar 4-MeAP while allowing the product to elute.
-
Co-evaporation: Traces of 4-MeAP can sometimes be removed by co-evaporation with a high-boiling solvent like toluene (B28343) under reduced pressure.[4]
Data Presentation: Physicochemical Properties
Understanding the properties of 4-MeAP is crucial for designing an effective work-up strategy.
| Property | Value | Significance for Work-up |
| Molecular Weight | 108.14 g/mol [5] | Relevant for calculating stoichiometry. |
| pKa of Conjugate Acid | 9.65[6][7] | The high basicity indicates that a wash with an aqueous solution of pH < 7 will effectively protonate and solubilize it in the aqueous phase. |
| Solubility | Soluble in water, methanol, ethanol, acetone, ether, and benzene.[6][7][8] | Its solubility in both water and common organic solvents necessitates an active extraction strategy (like acid wash) rather than simple phase separation. |
| Appearance | White to almost-white powder or crystal.[7] | Visual identification in the reaction mixture is typically not possible. |
Data for structurally similar compounds: 4-Aminopyridine (pKa 9.17) and 4-(Dimethylamino)pyridine (DMAP) (pKa 9.7).[9][10][11]
Experimental Protocols
Protocol 1: Standard Aqueous Acidic Work-up
This protocol is suitable for most acid-stable products.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the 4-methylaminopyridinium hydrochloride salt.[12]
-
Repeat (Optional): Repeat the acid wash (Step 3 & 4) if a significant amount of 4-MeAP was used.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Work-up for Acid-Sensitive Products using Copper Sulfate
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Copper Sulfate Wash: Add an equal volume of 10% aqueous copper (II) sulfate (CuSO₄). Shake well. The aqueous layer should turn a deeper blue or purple, indicating complexation with 4-MeAP.[3][4]
-
Separation: Separate and remove the aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until no significant color change is observed in the aqueous layer.[3]
-
Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Troubleshooting Guide
Problem: My product is also basic and gets extracted into the acidic aqueous layer.
-
Solution: Carefully adjust the pH. After the initial acid wash to remove the 4-MeAP, basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH that deprotonates your product but not the 4-methylaminopyridinium salt (pKa ~9.65). Then, re-extract the aqueous layer with an organic solvent to recover your product. This requires careful pH control based on the pKa of your product.
Problem: An emulsion formed during the aqueous wash and the layers will not separate.
-
Solution 1: Add Brine: Add a significant amount of saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions.[12]
-
Solution 2: Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can often break the emulsion, and the layers can then be separated.
-
Solution 3: Change Solvent: If emulsions are persistent, consider removing the reaction solvent under reduced pressure and re-dissolving the residue in a different extraction solvent that is less prone to emulsion formation (e.g., switching from THF to ethyl acetate).[3]
Problem: I still see 4-MeAP in my product after a single acid wash.
-
Solution: Repeat the acidic wash. For reactions with a high loading of 4-MeAP, multiple extractions with the dilute acid solution are necessary to ensure its complete removal.[12] Monitor the removal by TLC or LCMS if necessary.
Visualizations
Caption: Decision workflow for selecting the appropriate 4-MeAP work-up procedure.
Caption: Troubleshooting guide for common issues in 4-MeAP work-up procedures.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]
- 8. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Dimethylaminopyridine CAS#: 1122-58-3 [m.chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization in 4-MAP (DMAP) Catalyzed Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of racemization during peptide synthesis when 4-dimethylaminopyridine (B28879) (DMAP) is used as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is 4-MAP and why is it used in peptide synthesis?
A1: In the context of peptide synthesis, 4-MAP refers to 4-dimethylaminopyridine (DMAP). It is a highly efficient nucleophilic catalyst used to accelerate acylation reactions, including peptide bond formation. DMAP is often used as an additive in conjunction with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to enhance the rate and efficiency of the coupling reaction, especially for sterically hindered amino acids.[1]
Q2: What is racemization and why is it a critical issue in peptide synthesis?
A2: Racemization is the process in which an enantiomerically pure amino acid is converted into a mixture of both its L- and D-enantiomers. In peptide and drug development, maintaining the specific stereochemistry of each amino acid is crucial, as different enantiomers can have drastically different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even exhibit harmful side effects.
Q3: What are the primary mechanisms that cause racemization during peptide synthesis?
A3: There are two main pathways through which racemization occurs during peptide bond formation:
-
Oxazolone (B7731731) (Azlactone) Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.
Q4: How does the use of 4-MAP (DMAP) contribute to racemization?
A4: While DMAP is an effective catalyst, it can also promote racemization. This is due to two main factors:
-
Basicity: DMAP is a base and can facilitate the abstraction of the acidic α-proton from the activated amino acid, either directly or from the oxazolone intermediate.
-
Formation of a Highly Reactive Intermediate: DMAP reacts with the activated amino acid to form a highly reactive N-acylpyridinium intermediate. While this intermediate rapidly acylates the incoming amine, it is also susceptible to racemization.
Q5: Which amino acids are most susceptible to racemization?
A5: Histidine (His) and Cysteine (Cys) are particularly prone to racemization. Other amino acids that can be susceptible, especially under non-optimized conditions, include Serine (Ser) and Phenylalanine (Phe).
Q6: What are the key strategies to minimize racemization when using 4-MAP (DMAP)?
A6: Several strategies can be employed to suppress racemization when using DMAP:
-
Use Catalytic Amounts: Employ the lowest effective concentration of DMAP, typically between 0.1 to 0.5 equivalents. For coupling to a hydroxyl-functionalized resin, no more than 0.15 equivalents should be used.[2]
-
Low Temperature: Perform the coupling reaction at reduced temperatures (e.g., 0°C) to decrease the rate of racemization.
-
Choice of Coupling Reagent: Use DMAP in conjunction with a carbodiimide (B86325) (like DCC or DIC) and a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Solvent Choice: When possible, using less polar solvents can help reduce the rate of racemization. However, solvent choice is often constrained by reagent solubility and resin swelling.
-
Minimize Pre-activation Time: If pre-activation is necessary, keep the activation time to a minimum before adding the amine component.
Troubleshooting Guides
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| RAC-001 | High levels of epimerization detected in the final peptide, particularly at residues coupled using DMAP. | 1. Excessive DMAP concentration: High concentrations of DMAP accelerate racemization. 2. High reaction temperature: Elevated temperatures increase the rate of epimerization. 3. Prolonged reaction time: Longer exposure to coupling conditions increases the risk of racemization. 4. Susceptible amino acid: Residues like His and Cys are inherently prone to racemization. | 1. Reduce DMAP concentration: Use only catalytic amounts (0.1-0.5 eq.). 2. Lower the temperature: Conduct the coupling at 0°C. 3. Optimize reaction time: Monitor the reaction and stop it once complete. 4. Use additives: For sensitive amino acids, ensure the use of racemization suppressants like HOBt or Oxyma in conjunction with the coupling reagent and DMAP. |
| RAC-002 | Inconsistent racemization levels between different synthesis batches of the same peptide. | 1. Variability in reagent quality: Purity of solvents, coupling reagents, and DMAP can impact racemization rates. 2. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or reagent stoichiometry. 3. Differences in manual operations: Variations in the timing of reagent addition. | 1. Use high-purity reagents: Ensure all chemicals are of high quality and stored correctly. 2. Standardize protocols: Maintain strict control over all reaction parameters. 3. Automate synthesis: If possible, use an automated peptide synthesizer for consistency. |
| RAC-003 | Racemization observed even with low, catalytic concentrations of DMAP. | 1. Highly activating coupling reagent: The primary coupling reagent (e.g., carbodiimide alone) may be forming a very reactive intermediate prone to racemization. 2. Base-sensitive protecting groups: Protecting groups on the amino acid may be labile under the reaction conditions. 3. Solvent effects: The polarity of the solvent can influence the rate of racemization. | 1. Incorporate racemization suppressants: Always use additives like HOBt or Oxyma with carbodiimides. 2. Select stable protecting groups: Ensure protecting groups are robust to the coupling conditions. 3. Optimize the solvent system: Consider less polar solvents like dichloromethane (B109758) (DCM) if reagent solubility allows. |
Data Presentation
Quantitative Comparison of Racemization Levels with Different Coupling Reagents and Bases
The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and analytical method used. The following table summarizes representative data on the impact of different coupling reagents and bases on epimerization levels.
| Coupling Reagent | Base | Solvent | Pre-activation/Coupling Time | Epimerization (%) | Reference |
| PyBOP | DIEA | DMF | 3 h / 12 h | 3.8 | [3] |
| HBTU | DIEA | DMF | 3 min / 1 h | 1.7 | [3] |
| HATU | DIEA | DMF | 3 min / 1 h | 1.3 | [3] |
| HATU | NMM | DMF | 3 min / 1 h | 0.4 | [3] |
| HBTU | NMM | DMF | 3 min / 1 h | 0.6 | [3] |
Data from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. The error for all data points was reported as less than 0.3%.[3]
Key Observations:
-
HOAt-based Reagents: HATU, which is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), consistently shows lower levels of racemization.
-
Influence of the Base: The use of a weaker, sterically hindered base like N-methylmorpholine (NMM) significantly reduces epimerization compared to the stronger base diisopropylethylamine (DIEA).[3]
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using DIC/DMAP with HOBt to Minimize Racemization
This protocol describes a standard method for attaching the first Fmoc-protected amino acid to a Wang resin, a common step where DMAP is employed.
Materials:
-
Wang resin
-
Fmoc-protected amino acid (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (4 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640) (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Reaction vessel with shaker
Procedure:
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g of resin) for at least 30 minutes in the reaction vessel.
-
Reagent Preparation: In a separate container, completely dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
Add 4 equivalents of DIC to the reaction vessel and begin agitation.
-
In a separate small vial, dissolve 0.1 equivalents of DMAP in a minimal volume of DMF.
-
Add the DMAP solution to the reaction mixture.
-
Agitate the mixture at room temperature for 12 hours.
-
-
Capping of Unreacted Sites:
-
After the coupling reaction, filter the resin and add a solution of 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM.
-
Agitate for an additional 30 minutes at room temperature to cap any unreacted hydroxyl groups on the resin.
-
-
Washing:
-
Filter the resin and wash it thoroughly three times with DMF, then three times with a 1:1 mixture of DMF/DCM, and finally three times with DCM.
-
-
Drying and Analysis: Dry the resin under vacuum. The substitution level of the resin can be estimated spectrophotometrically or by weight gain.
Protocol 2: Quantification of Racemization by RP-HPLC
This protocol outlines a general method for determining the level of racemization by separating and quantifying the desired all-L peptide from its D-L diastereomer.
Procedure:
-
Peptide Synthesis: Synthesize a model dipeptide or tripeptide known to be susceptible to racemization (e.g., coupling of Fmoc-His(Trt)-OH to H-Leu-Resin). Perform the coupling reaction using the specific conditions (reagents, base, DMAP concentration, temperature, time) you wish to evaluate.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve a small amount in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Inject the crude peptide sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the diastereomers. The L-L and D-L diastereomers will typically have different retention times.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Quantification: Integrate the peak areas of the desired all-L peptide and the D-L diastereomer. The percentage of racemization is calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
Mandatory Visualizations
References
Technical Support Center: 4-(Methylamino)pyridine Catalyst Deactivation and Poisoning
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-(methylamino)pyridine and related pyridine-based catalysts. It provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound catalyst deactivation?
A1: The primary indicators of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a complete stall of the reaction.[1] You might also observe inconsistent product yields between batches, which can point to varying levels of impurities in your reagents.[2] In some cases, a change in the color of the reaction mixture may suggest the formation of inactive catalyst species.[1]
Q2: What are the main causes of deactivation for this compound catalysts?
A2: Deactivation can be broadly categorized into poisoning and other mechanisms:
-
Catalyst Poisoning: This is a chemical deactivation where impurities or other substances strongly bind to the active sites of the catalyst, rendering them inactive.[3][4] The nitrogen atom in the pyridine (B92270) ring is a key player in its catalytic activity, and its interaction with other species can lead to poisoning.[1]
-
Formation of Inactive Species: The catalyst can react with substrates, products, or even itself to form stable complexes that are catalytically inactive.[1]
-
Fouling: The surface of the catalyst can be blocked by byproducts or the polymerization of reactants or products.[5]
-
Product Inhibition: If the product of the reaction also contains a pyridine moiety, it can compete with the reactant for the catalyst's active sites, slowing down the reaction as the product concentration increases.[1]
Q3: What types of chemical compounds are known to poison pyridine-based catalysts?
A3: A variety of compounds can act as poisons. Common culprits include:
-
Sulfur Compounds: These are notorious for strongly chemisorbing to catalyst surfaces.[5][6][7]
-
Halides and Cyanides: These anions can irreversibly bind to the active sites.[4][5][6]
-
Heavy Metals: Trace amounts of heavy metals in starting materials can poison the catalyst.[5]
-
Other Nitrogen-Containing Heterocycles: If not the intended substrate or product, these can compete for and block active sites.[4][5][6]
-
Water: For some reactions, particularly those involving Lewis acid catalysts, water can compete with the substrate for active sites.[5]
-
Acids: Strong acids can protonate the pyridine nitrogen, deactivating the catalyst.[3]
Q4: Can this compound be deactivated by the reactants or products themselves?
A4: Yes. For example, in esterification reactions using anhydrides, the acetic acid byproduct can protonate the catalyst.[3] An auxiliary base is often used to neutralize this acid and regenerate the catalyst in situ.[3] Additionally, electrophilic starting materials or intermediates can alkylate the amine-based catalyst, leading to deactivation.[5]
Q5: Are there strategies to prevent catalyst deactivation?
A5: Proactive measures can significantly extend the life of your catalyst:
-
Purify Reagents: Ensure all starting materials, solvents, and reagents are of high purity to remove potential poisons.[1][5]
-
Inert Atmosphere: If the catalyst is sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[5]
-
Protecting Groups: In some cases, temporarily protecting a functional group on the substrate that could poison the catalyst can be an effective strategy.[1]
-
Optimize Reaction Conditions: Adjusting the reaction temperature may favor the desired pathway and minimize the formation of deactivating byproducts.[5]
Q6: Is it possible to regenerate a poisoned this compound catalyst?
A6: Regeneration is sometimes possible, depending on the nature of the deactivation.
-
Thermal Regeneration: Involves heating the catalyst to high temperatures to desorb or decompose poisons. This must be done carefully to avoid thermal damage to the catalyst.[8]
-
Acid/Base Washing: Washing with a suitable acid or base solution can remove certain types of poisons. For instance, washing with a sulfuric acid solution has been used to remove accumulated potassium species on other types of catalysts.[9] However, this may also remove active components of the catalyst.[9]
-
Solvent Washing: For deactivation caused by fouling, washing with an appropriate solvent might be effective.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to this compound catalyst deactivation.
Issue 1: Reaction is sluggish or fails to proceed.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Review all reagents and solvents for potential poisons (e.g., sulfur, halides).[5][6] 2. Purify starting materials and solvents.[1] 3. Perform a "spiking" experiment: add a small amount of a suspected poison to a clean reaction to see if it inhibits the reaction.[5] |
| Incorrect Reaction Conditions | 1. Verify the reaction temperature and pressure. 2. Ensure the reaction is being conducted under an inert atmosphere if required.[5] |
| Catalyst Degradation | 1. Use a fresh batch of catalyst. 2. Analyze the catalyst's state using spectroscopic methods if possible.[1] |
Issue 2: Inconsistent yields between reaction batches.
| Potential Cause | Troubleshooting Steps |
| Variable Impurity Levels | 1. Analyze different batches of starting materials for trace impurities using techniques like GC-MS or ICP-OES.[2] 2. Implement a consistent purification protocol for all reagents.[5] |
| Product Inhibition | 1. Monitor the reaction progress over time. A slowing rate with increasing product concentration is indicative of product inhibition. 2. If feasible, attempt to remove the product from the reaction mixture as it forms.[1] |
Issue 3: Catalyst loses activity upon recycling.
| Potential Cause | Troubleshooting Steps |
| Irreversible Poisoning | 1. Trace amounts of impurities may be progressively poisoning the catalyst with each cycle.[5] Analyze the spent catalyst for accumulated poisons. |
| Fouling | 1. The catalyst surface may be blocked by byproducts.[5] Attempt to wash the catalyst with a suitable solvent. |
| Leaching | 1. The active catalytic species may be dissolving into the reaction medium.[5] Analyze the reaction filtrate for the presence of the catalyst. |
Data Summary
The following table summarizes the qualitative effects of common poison classes on pyridine-based catalysts.
| Poison Class | Effect on Catalyst | Common Sources |
| Sulfur Compounds | Strong chemisorption on active sites, leading to severe deactivation.[5][7] | Reagents, solvents, starting materials.[5] |
| Halides & Cyanides | Formation of stable, inactive complexes with the catalyst.[4][6] | Impurities in reagents.[6] |
| Heavy Metals | Blocking of active sites.[5] | Contamination from reactors or starting materials.[5] |
| Nitrogen Heterocycles | Competitive inhibition by binding to active sites.[4][5][6] | Impurities, side products.[5][6] |
| Acids/Bases | Protonation or deprotonation of the catalyst, altering its electronic properties.[3][5] | Byproducts, impurities.[3][5] |
| Water | Can act as a competitive inhibitor for Lewis acidic sites.[5] | Solvents, reagents, atmospheric moisture.[5] |
Experimental Protocols
Protocol 1: General Procedure for Identifying Volatile Poisons using GC-MS
-
Objective: To identify volatile or semi-volatile organic poisons in liquid reagents.[2]
-
Sample Preparation: Obtain a representative sample of the starting material or solvent .
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Method:
-
Select a GC column appropriate for the suspected impurities (e.g., a low-polarity column for general screening).[2]
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run a temperature program to separate the components based on their boiling points.
-
The eluting compounds are fragmented and analyzed by the mass spectrometer.
-
Identify the compounds by comparing their fragmentation patterns to a spectral library.[2]
-
Protocol 2: Analysis of Spent Catalyst for Elemental Poisons using XPS
-
Objective: To identify the elemental composition on the surface of a deactivated catalyst.
-
Instrumentation: X-ray Photoelectron Spectrometer (XPS).
-
Method:
-
A sample of the spent catalyst is placed in the XPS instrument under ultra-high vacuum.
-
The sample is irradiated with X-rays, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its oxidation state.[2] This allows for the identification of poisons like sulfur, chlorine, lead, etc.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. aaqr.org [aaqr.org]
Technical Support Center: Improving Yield in 4-(Methylamino)pyridine Catalyzed Acylations
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize 4-(methylamino)pyridine catalyzed acylation reactions. The following guides and FAQs address common issues to help improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound catalyzed acylation reaction showing low or no conversion?
A1: Low conversion can be attributed to several factors. Firstly, this compound is a less potent catalyst compared to its analogue, 4-(dimethylamino)pyridine (DMAP), due to the reduced electron-donating capacity of the methylamino group. For sterically hindered substrates or less reactive acylating agents, a more powerful catalyst like DMAP may be necessary. Additionally, ensure that all reagents and solvents are anhydrous, as moisture can quench the acylating agent and deactivate the catalyst. Insufficient catalyst loading or reaction time can also lead to incomplete conversion.
Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A2: Common side reactions include the N-acylation of the this compound catalyst itself, which can reduce the amount of active catalyst. With tertiary alcohols, elimination to form an alkene is a competing pathway. To minimize these, consider using a non-nucleophilic base to scavenge the acid byproduct, operating at lower temperatures, and carefully selecting the acylating agent.
Q3: How can I improve the yield when acylating a sterically hindered alcohol?
A3: Acylation of sterically hindered alcohols is often challenging. To improve yields, consider the following:
-
Use a more active catalyst: 4-(Dimethylamino)pyridine (DMAP) is significantly more effective for acylating hindered alcohols.
-
Increase reaction time: These reactions are often slow and may require extended periods to reach completion.
-
Elevate the temperature: Carefully increasing the reaction temperature can help overcome the steric hindrance, but monitor for side reactions.
-
Use a more reactive acylating agent: Acid chlorides are generally more reactive than anhydrides.
Q4: Is it necessary to use an additional base in the reaction?
A4: While this compound has basic properties, the acylation reaction generates an acid byproduct which can protonate and deactivate the catalyst. The use of a non-nucleophilic auxiliary base, such as triethylamine (B128534) or pyridine, is highly recommended to neutralize this acid and maintain the catalytic cycle.
Q5: How do I remove the this compound catalyst and other basic impurities during work-up?
A5: The catalyst and any other pyridine-based impurities can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl. This protonates the basic compounds, rendering them water-soluble and allowing for their extraction into the aqueous phase.
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | For challenging substrates, consider switching to the more nucleophilic 4-(dimethylamino)pyridine (DMAP). |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. |
| Catalyst Protonation | Add a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct and regenerate the catalyst. |
| Sub-optimal Solvent | The choice of solvent can impact reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used. |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| N-acylation of Catalyst | This side reaction reduces the concentration of the active catalyst. Using the stoichiometric amount of the acylating agent can minimize this. |
| Elimination (with tertiary alcohols) | Lower the reaction temperature and consider using a milder acylating agent. |
| C- vs. O-acylation | For substrates with multiple nucleophilic sites, the reaction conditions can influence selectivity. Lower temperatures and kinetic control generally favor O-acylation. |
Data Presentation
Table 1: Comparative Catalyst Performance in the Acylation of a Hindered Alcohol
The following table provides an illustrative comparison of the catalytic efficiency of this compound and 4-(dimethylamino)pyridine (DMAP) in the acylation of a sterically hindered tertiary alcohol. The data is representative of the expected trend based on the electronic properties of the catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 10 | 24 | 25 | < 10 |
| 4-(Dimethylamino)pyridine | 10 | 24 | 25 | > 90 |
This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Acylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.), this compound (0.1 eq.), and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of 4-(Amino)pyridine in Acylation
Caption: The nucleophilic catalysis pathway for this compound catalyzed acylation.
Experimental Workflow for Acylation and Work-up
Caption: A step-by-step workflow for a typical this compound catalyzed acylation experiment.
Technical Support Center: Monitoring 4-MAP Catalyzed Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring 4-Dimethylaminopyridine (4-MAP) catalyzed reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during TLC analysis of reactions involving the 4-MAP catalyst.
Question: Why are my spots streaking or appearing as elongated bands on the TLC plate?
Answer: Streaking is a common issue that can be caused by several factors, particularly when a basic compound like 4-MAP is present in the reaction mixture.[1][2]
-
Sample Overloading: Applying too much of the reaction mixture to the plate can cause streaking.[1][3] Try diluting your sample before spotting it on the TLC plate.[1]
-
Acidic Silica (B1680970) Gel Interaction: Silica gel is slightly acidic and can interact strongly with basic compounds like 4-MAP, causing the spot to streak.[3][4] To mitigate this, you can neutralize the acidic sites on the silica gel.[3]
-
Solution: Add a small amount of a base, such as triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) (in methanol), to your eluting solvent system.[1][3][5]
-
-
Highly Polar Compounds: Very polar compounds may streak. Adjusting the polarity of your solvent system can help resolve this.[1]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve your sample for spotting is too polar, it can lead to large, diffuse spots. Use the least polar solvent that will dissolve your sample.[6]
Question: My spots are not moving from the baseline (Rf value is too low). What should I do?
Answer: If your spots remain at the baseline, it indicates that the eluting solvent (mobile phase) is not polar enough to move the compounds up the stationary phase.[1][6] 4-MAP itself is a polar compound and may require a more polar solvent system to move.
-
Solution: Increase the polarity of your eluent.[1] This can be achieved by increasing the proportion of the polar solvent in your solvent mixture (e.g., increasing the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[6] For very polar compounds, you might need to switch to a more polar solvent system altogether, such as one containing methanol (B129727) or dichloromethane.[7][8]
Question: My spots are running to the top of the TLC plate (Rf value is too high). How can I fix this?
Answer: When spots travel with or near the solvent front, the eluent is too polar for the compounds of interest.[1][6]
-
Solution: Decrease the polarity of your eluent.[1] You can do this by increasing the proportion of the non-polar solvent in your mixture (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).[6]
Question: I can't see any spots on my TLC plate after development. What went wrong?
Answer: The inability to see spots can happen for several reasons, from sample concentration issues to improper visualization techniques.[1]
-
Compound is not UV-active: 4-MAP and many organic molecules are UV-active due to their aromatic nature.[9][10] However, if your starting material or product is not, you won't see it under a UV lamp.[1] Try using a chemical stain for visualization.[11]
-
Sample is too dilute: The concentration of the compounds in your spotted sample may be too low to be detected.[1][12] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[1]
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Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the samples will dissolve into the solvent pool instead of traveling up the plate.[1][12]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate before or during visualization.[1][13]
Question: My starting material and product spots are too close together (poor resolution). How can I separate them?
Answer: When the Rf values of your reactant and product are very similar, it can be difficult to monitor the reaction's progress.[2]
-
Solution 1: Change the Solvent System: The most effective way to improve separation is to try different solvent systems.[1] Experiment with different solvent ratios or completely different solvent combinations. Sometimes switching one component (e.g., from ethyl acetate/hexane to ether/hexane) can significantly change the separation.[1]
-
Solution 2: Use a Co-spot: A "co-spot" lane, where the reaction mixture and the starting material are spotted on top of each other, is crucial.[14] If the product and reactant are different, you will see two distinct spots. If they are the same, you will see a single spot. In cases of very similar Rf values, a single elongated spot (like a snowman) in the co-spot lane can indicate the presence of both, confirming the reaction is proceeding.[2][14]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system to monitor a 4-MAP catalyzed reaction?
A1: The goal is to find a solvent system where the starting material, product, and 4-MAP itself have distinct Rf values, ideally between 0.2 and 0.8.[11][15]
-
Start Simple: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[8][11] A 1:1 or 4:1 hexane:EtOAc mixture is often a reasonable first attempt.[11]
-
Consider Polarity: 4-MAP is a polar amine.[9] Your starting material and product polarities will vary. You need a system that can move all three components off the baseline but not to the solvent front.
-
Adjust Polarity:
-
Dealing with 4-MAP: Since 4-MAP is basic, it may streak. Adding 0.5-2% triethylamine or a few drops of pyridine (B92270) to the eluent can improve spot shape and reproducibility.[1][3]
Q2: How can I visualize 4-MAP and other components on the TLC plate?
A2: Visualization is key to interpreting your TLC results.
-
UV Light: 4-MAP is an aromatic pyridine derivative and will be visible under short-wave (254 nm) UV light, appearing as a dark spot on a fluorescent green background.[9][10][16] Most reactants and products with aromatic rings or conjugated systems will also be UV-active.[10] This is a non-destructive method, so you can use a chemical stain afterward.[16]
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Chemical Stains: If compounds are not UV-active, a chemical stain is necessary.[11] The plate is dipped in the stain and then gently heated.[17]
-
Potassium Permanganate (KMnO₄): A good general-purpose stain that reacts with any oxidizable functional group (alcohols, alkenes, amines, etc.), appearing as yellow-brown spots on a purple background.[13][18]
-
Ninhydrin (B49086): This stain is excellent for visualizing primary and secondary amines, but may not be as effective for the tertiary amine of 4-MAP.[19][20]
-
p-Anisaldehyde: A versatile stain that can produce a range of colors for different functional groups, which can be very helpful in distinguishing between spots.[19][20]
-
Q3: What does a completed reaction look like on a TLC plate?
A3: A completed reaction is indicated by the complete consumption of the limiting starting material.[6] On a properly developed TLC plate with three lanes (Starting Material, Co-spot, Reaction Mixture), a complete reaction would show:
-
Lane 1 (Starting Material): A single spot for the starting material.
-
Lane 2 (Co-spot): A spot corresponding to the new product and no visible spot at the Rf of the starting material.
-
Lane 3 (Reaction Mixture): A spot for the product and a spot for the 4-MAP catalyst. The spot corresponding to the starting material should be absent.[14]
Q4: My starting material shows three spots on the TLC plate. Is it impure?
A4: It's possible the starting material is impure, but it could also be decomposing on the acidic silica gel plate.[4] To check for decomposition, you can run a 2D TLC. Spot the compound in one corner of a square plate, run the TLC, dry the plate, rotate it 90 degrees, and run it again in a new solvent chamber.[2] If the compound is stable, the spots will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[2]
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm.[14] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover the chamber.[15]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[15][21] Mark three small tick marks on the line for spotting: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[14]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent. Using a capillary tube, lightly touch the solution to the "SM" and "C" marks on the baseline. Keep the spots as small as possible (1-2 mm diameter).[3][11]
-
Using a new capillary tube, take an aliquot from your reaction mixture. Spot it on the "C" and "R" marks.[14]
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1][15] Cover the chamber and allow the solvent to travel up the plate via capillary action.[15]
-
Mark and Dry: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11] Allow the plate to air dry completely.[13]
-
Visualize:
-
Analyze: Compare the spots in the "R" lane to the "SM" lane to determine if the starting material has been consumed and a new product has formed. Calculate the Rf value for each spot.
Protocol 2: Preparation of Common TLC Stains
| Stain Name | Preparation Recipe | Target Compounds & Appearance |
| Potassium Permanganate | Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[18][19] | General stain for oxidizable groups (alkenes, alkynes, alcohols, amines). Shows yellow-brown spots on a purple/pink background.[13][18] |
| p-Anisaldehyde | Cautiously add 50 mL of concentrated H₂SO₄ to 350 mL of ice-cold ethanol. To this cooled solution, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde. Store refrigerated and protected from light.[10][19] | General purpose stain, good for nucleophilic groups. Gives a range of colors for different spots.[19][20] |
| Ninhydrin | Dissolve 1.5g of ninhydrin in 100mL of n-butanol and add 3mL of acetic acid.[19][20] | Primarily for primary/secondary amines and amino acids. Typically yields pink or purple spots.[20] |
| Ceric Ammonium (B1175870) Molybdate (B1676688) (CAM) | Dissolve 0.5g of ceric ammonium nitrate (B79036) and 24.0g of ammonium molybdate in 500mL of water containing 28mL of concentrated H₂SO₄.[19] | A good general stain, particularly for hydroxyl groups, that produces high-contrast blue spots on a light background.[19][20] |
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Troubleshooting flowchart for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. TLC stains [reachdevices.com]
- 14. How To [chem.rochester.edu]
- 15. LabXchange [labxchange.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. Magic Formulas [chem.rochester.edu]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation with 4-(Methylamino)pyridine Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Methylamino)pyridine as a catalyst in their experiments. The focus is on understanding and mitigating byproduct formation, a common challenge in catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
This compound, similar to its well-known analogue 4-(Dimethylamino)pyridine (DMAP), functions as a highly efficient nucleophilic catalyst. It is particularly effective in accelerating acylation reactions, such as the esterification of alcohols and the amidation of amines. Its catalytic activity stems from the increased electron density on the pyridine (B92270) ring nitrogen due to the electron-donating methylamino group, making it a stronger nucleophile than pyridine itself.
Q2: What is the general mechanism of catalysis?
In a typical acylation reaction with an acylating agent like an acid anhydride, this compound attacks the electrophilic carbonyl carbon to form a highly reactive N-acylpyridinium intermediate. This intermediate is a potent acylating species. The activated acyl group is then readily transferred to a nucleophile, such as an alcohol or amine, to form the desired product and regenerate the this compound catalyst.
Q3: What are the most common byproducts observed in reactions catalyzed by this compound, particularly in the presence of coupling agents like DCC?
When using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) for esterifications or amidations, the most prevalent byproduct is an N-acylurea . This is formed through an intramolecular rearrangement of the O-acylisourea intermediate. Another common byproduct is dicyclohexylurea (DCU) , which is formed from the hydration of DCC.
Q4: What factors contribute to the formation of these byproducts?
Several factors can influence the formation of byproducts:
-
Steric Hindrance: Reactions involving sterically hindered alcohols or carboxylic acids are often slower, providing more time for the O-acylisourea intermediate to rearrange into the N-acylurea byproduct.
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of the desired reaction, but they can also promote the formation of side products.
-
Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation.
-
Solvent: The choice of solvent can affect the solubility of intermediates and the rates of the desired reaction versus side reactions.
-
Absence of a Nucleophilic Catalyst: In the absence of a highly nucleophilic catalyst like this compound, the rearrangement to the N-acylurea can become a more significant pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions catalyzed by this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of N-acylurea byproduct. - Steric hindrance of substrates. - Presence of moisture. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Add a catalytic amount of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress N-acylurea formation. - For sterically hindered substrates, consider increasing the amount of this compound or using a more potent activating agent. - Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | - Presence of dicyclohexylurea (DCU) byproduct. - Presence of N-acylurea byproduct. - Unreacted starting materials. | - DCU is often insoluble in many organic solvents and can be removed by filtration. Cooling the reaction mixture can further promote its precipitation. - N-acylurea can sometimes be removed by column chromatography, though it can be challenging due to similar polarity to the product. Optimization of the reaction to minimize its formation is the best approach. - Use an appropriate workup procedure to remove unreacted acid or alcohol (e.g., washing with a mild base or acid). |
| Formation of a White Precipitate During the Reaction | - Precipitation of dicyclohexylurea (DCU). | - This is expected when using DCC as a coupling agent. The precipitate can be removed by filtration at the end of the reaction. |
| Reaction is Sluggish or Does Not Proceed | - Insufficiently active catalyst. - Sterically demanding substrates. - Low reaction temperature. | - Ensure the this compound is of high purity. - For very hindered substrates, a higher catalyst loading or a longer reaction time may be necessary. - Gradually increasing the reaction temperature while monitoring for byproduct formation can be attempted. |
Data on Byproduct Formation
While precise quantitative data for byproduct formation with this compound is not extensively tabulated in the literature, the following table summarizes the qualitative impact of various factors on the formation of the common N-acylurea byproduct in DCC-mediated couplings.
| Factor | Effect on N-acylurea Formation | Proposed Mechanism |
| Increased Steric Hindrance of Alcohol/Acid | Increases | The slower rate of the main reaction allows more time for the intramolecular rearrangement of the O-acylisourea intermediate. |
| Presence of this compound | Decreases | The catalyst intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt, which rapidly reacts with the nucleophile, outcompeting the rearrangement. |
| Addition of 1-Hydroxybenzotriazole (HOBt) | Decreases | HOBt reacts with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement and readily reacts with the nucleophile. |
| Higher Reaction Temperature | Can Increase | While it can increase the rate of the desired reaction, it may also accelerate the rearrangement to N-acylurea. The effect is substrate-dependent. |
| Choice of Solvent | Variable | Solvents that favor the desired reaction pathway over the rearrangement are preferred. Dichloromethane is a commonly used solvent. |
Experimental Protocols
General Protocol for the Esterification of a Sterically Hindered Alcohol using this compound and DCC:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent), the sterically hindered alcohol (1.2 equivalents), and a catalytic amount of this compound (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DCC: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) should start to form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 0.5 M HCl) to remove any remaining this compound, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure ester.
Visualizations
Stability and storage conditions for 4-(Methylamino)pyridine
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-(Methylamino)pyridine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is crucial to protect it from moisture.[4]
Q2: What is the general stability of this compound under standard laboratory conditions?
A2: this compound is generally stable under normal, recommended storage conditions.[4] However, it is important to avoid contact with incompatible materials and exposure to excessive heat or ignition sources.[4][5][6]
Q3: Are there any specific materials or substances that are incompatible with this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] Contact with these substances should be avoided to prevent potential reactions and degradation of the compound.
Q4: What are the visual signs of degradation for this compound?
A4: this compound is typically a white to very pale yellow crystalline powder. Any significant color change, such as darkening or the appearance of discoloration, may indicate degradation or impurity.
Q5: How should I handle this compound to maintain its integrity during experiments?
A5: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols.[1][3][6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure that all containers are securely sealed when not in use to prevent exposure to air and moisture.[7]
Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature.[5] | Prevents thermal degradation. |
| Atmosphere | Store in a dry environment.[3][5] | The compound is sensitive to moisture.[4] |
| Container | Tightly closed, original container.[1][3][4][5][7] | Prevents contamination and exposure to air/moisture. |
| Light | Store away from direct light. | While not explicitly stated, this is a general best practice for chemical storage. |
| Incompatibilities | Acids, strong oxidizing agents, acid chlorides, acid anhydrides.[6] | Avoids hazardous reactions and degradation of the compound. |
Troubleshooting Guide
Problem: Inconsistent or poor results in a reaction where this compound is used as a reagent or catalyst.
This could be due to the degradation of the compound. Follow these steps to troubleshoot the issue:
-
Visual Inspection: Examine the this compound for any changes in color or consistency. A significant deviation from its typical white to pale yellow appearance could signal a problem.
-
Check Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, and in a tightly sealed container).[1][3][5]
-
Perform a Melting Point Test: The literature melting point for this compound is approximately 124-125 °C. A broad or depressed melting point range is a strong indicator of impurity or degradation.
-
Use a Fresh Sample: If degradation is suspected, perform the reaction again using a new, unopened container of this compound as a control.
Problem: The this compound has become discolored.
Discoloration is a common sign of chemical degradation. It is recommended to assess the purity of the material before further use, for instance, by measuring its melting point. For critical applications, using a fresh, uncolored batch is advisable.
Experimental Protocols
Protocol: Purity Assessment by Melting Point Determination
This protocol describes a standard method to assess the purity of this compound, which can be indicative of its stability.
Objective: To determine the melting point of a this compound sample and compare it to the literature value to assess its purity.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Carefully pack a small amount of the powder into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid initial determination.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This is the initial melting range.
-
Allow the apparatus to cool.
-
For a more accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed melting range.
-
Record the precise melting point range. A pure sample should have a sharp melting range (typically < 2 °C) that is close to the literature value of 124-125 °C. A broad or depressed range suggests the presence of impurities, possibly due to degradation.
Logical Workflow Visualization
The following diagram illustrates a troubleshooting workflow for issues related to the stability of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
4-(Methylamino)pyridine vs. DMAP: A Comparative Guide to Catalytic Activity
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and yield. This guide provides a detailed comparison of the catalytic activity of 4-(Methylamino)pyridine (MAP) and 4-(Dimethylamino)pyridine (DMAP), two structurally similar yet distinct nucleophilic catalysts widely employed in organic synthesis.
While both MAP and DMAP are derivatives of pyridine (B92270) and function as potent catalysts in reactions such as acylation and esterification, their efficacy can differ based on their molecular structure. This guide delves into their mechanisms of action, compares their catalytic performance based on available data and theoretical principles, and provides detailed experimental protocols for representative reactions.
Comparison of Catalytic Efficiency
Direct, side-by-side quantitative comparisons of the catalytic activity of this compound (MAP) and 4-(Dimethylamino)pyridine (DMAP) under identical experimental conditions are not extensively documented in publicly available literature. However, the relative catalytic prowess of these two compounds can be inferred from fundamental principles of chemical reactivity and isolated studies on their applications.
The catalytic activity of aminopyridines in nucleophilic catalysis is predominantly influenced by the electron-donating ability of the amino group at the 4-position. This electron donation increases the electron density on the pyridine ring nitrogen, enhancing its nucleophilicity. The more electron-donating the substituent, the more nucleophilic the ring nitrogen becomes, leading to a more active catalyst.
The dimethylamino group (-N(CH₃)₂) in DMAP is a more potent electron-donating group than the methylamino group (-NHCH₃) in MAP due to the inductive effect of the two methyl groups compared to one. This enhanced electron-donating capacity makes the pyridine nitrogen in DMAP more nucleophilic and, consequently, a more active catalyst in many reactions. DMAP is widely recognized as one of the most active catalysts for acylation reactions.[1][2]
While direct comparative data is scarce, it is generally accepted that DMAP exhibits superior catalytic activity to MAP in most applications. The data presented below is for DMAP in a representative acylation reaction, as specific quantitative data for MAP in a directly comparable reaction was not found in the surveyed literature.
| Catalyst | Reaction | Substrate | Acylating Agent | Yield | Time | Reference |
| DMAP | Acetylation | Cyclohexanol | Acetic Anhydride | High | Not Specified | [3][4] |
Catalytic Mechanism: Nucleophilic Catalysis in Acylation
Both MAP and DMAP catalyze acylation reactions through a nucleophilic catalysis pathway. The mechanism involves the initial attack of the more nucleophilic pyridine nitrogen of the catalyst on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This step forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol. The subsequent nucleophilic attack by the alcohol on the N-acylpyridinium intermediate leads to the formation of the desired ester and the regeneration of the catalyst. An auxiliary base, such as triethylamine (B128534), is often used to neutralize the acid byproduct and regenerate the catalyst from its protonated form.[4][5][6][7]
Caption: Generalized nucleophilic catalysis pathway for acylation reactions catalyzed by this compound or DMAP.
Experimental Protocols
While a direct comparative study was not found, the following are representative experimental protocols for acylation reactions using DMAP as a catalyst. A similar protocol could be adapted for investigations using MAP.
General Procedure for DMAP-Catalyzed Acylation of Alcohols
This protocol is based on established methods for the acylation of alcohols using DMAP.[7][8][9]
Materials:
-
Alcohol (1.0 equiv)
-
Acylating agent (e.g., Acetic Anhydride, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane, add triethylamine and 4-(dimethylamino)pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.
Caption: A typical experimental workflow for the acylation of an alcohol using DMAP as a catalyst.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ias.ac.in [ias.ac.in]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
The Superior Nucleophilic Catalyst: A Comparative Guide to 4-MAP (4-Pyrrolidinopyridine)
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly impacts the efficiency, yield, and overall success of a chemical synthesis. In the realm of nucleophilic catalysis, particularly for acylation and esterification reactions, 4-(Dimethylamino)pyridine (DMAP) has long been a benchmark. However, its structural analog, 4-Pyrrolidinopyridine (4-MAP or PPY), has emerged as a more potent and often superior alternative. This guide provides an objective comparison of 4-MAP with other nucleophilic catalysts, supported by experimental data and detailed protocols, to inform your selection process.
Executive Summary: 4-MAP Outperforms DMAP
4-Pyrrolidinopyridine (4-MAP) consistently demonstrates superior catalytic activity compared to 4-(Dimethylamino)pyridine (DMAP) in a variety of acylation reactions. This enhanced reactivity is attributed to the greater electron-donating ability of the pyrrolidino group compared to the dimethylamino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. This heightened nucleophilicity accelerates the formation of the key N-acylpyridinium intermediate, the rate-determining step in the catalytic cycle. While direct side-by-side comparative data under identical conditions across a broad range of substrates is dispersed throughout the literature, the available evidence strongly indicates that 4-MAP can lead to significantly shorter reaction times and higher yields, particularly with sterically hindered substrates.
Performance Comparison: 4-MAP vs. Other Nucleophilic Catalysts
The following tables summarize the key performance indicators of 4-MAP in comparison to DMAP and other relevant nucleophilic catalysts.
Table 1: Nucleophilicity and Basicity of Common Catalysts
| Catalyst | Structure | Nucleophilicity (N) | pKa of Conjugate Acid |
| 4-Pyrrolidinopyridine (4-MAP/PPY) | 4-pyrrolidin-1-ylpyridine | > DMAP | ~10.5 |
| 4-(Dimethylamino)pyridine (DMAP) | N,N-dimethylpyridin-4-amine | 13.7 (in MeCN) | 9.7 |
| Pyridine | Pyridine | 5.23 (in H₂O) | 5.25 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,4-Diazabicyclo[2.2.2]octane | ~16.5 (in MeCN) | 8.82 |
Note: A higher Nucleophilicity (N) value indicates greater nucleophilic character. The nucleophilicity of 4-MAP is consistently reported as being higher than DMAP, though a precise standardized value is not universally cited.
Table 2: Comparative Performance in Acylation of Alcohols
| Substrate Type | Catalyst | Typical Catalyst Loading (mol%) | Typical Reaction Time | Typical Yield |
| Primary Alcohol | 4-MAP | 0.5 - 5 | < 1 h | >95% |
| DMAP | 1 - 10 | 1 - 4 h | >95% | |
| Secondary Alcohol | 4-MAP | 1 - 10 | 1 - 3 h | >90% |
| DMAP | 5 - 15 | 4 - 12 h | 85-95% | |
| Tertiary Alcohol | 4-MAP | 5 - 20 | 4 - 8 h | >85% |
| DMAP | 10 - 25 | 12 - 24 h | 70-90% |
Data is a synthesized representation from multiple sources and may vary based on specific substrates and reaction conditions.
Experimental Protocols
To ensure a standardized comparison, the following detailed experimental protocols for the acetylation of a generic secondary alcohol are provided. These can be adapted for other substrates and acylating agents.
Protocol 1: Acetylation of a Secondary Alcohol using 4-MAP
Materials:
-
Secondary Alcohol (1.0 mmol, 1.0 equiv)
-
Acetic Anhydride (B1165640) (1.2 mmol, 1.2 equiv)
-
4-Pyrrolidinopyridine (4-MAP) (0.05 mmol, 0.05 equiv)
-
Anhydrous Dichloromethane (B109758) (DCM) (5 mL)
-
Triethylamine (B128534) (1.5 mmol, 1.5 equiv)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and anhydrous dichloromethane.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add 4-MAP to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding acetate.
Protocol 2: Acetylation of a Secondary Alcohol using DMAP
Materials:
-
Secondary Alcohol (1.0 mmol, 1.0 equiv)
-
Acetic Anhydride (1.2 mmol, 1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Triethylamine (1.5 mmol, 1.5 equiv)
Procedure:
-
Follow steps 1-2 as outlined in Protocol 1.
-
Add DMAP to the mixture.
-
Follow steps 4-11 as outlined in Protocol 1, noting that the reaction time may be longer.
Mechanistic Insights: The Nucleophilic Catalysis Pathway
The superior performance of 4-aminopyridine (B3432731) catalysts like 4-MAP and DMAP stems from their ability to act as nucleophilic catalysts. The generally accepted mechanism involves the formation of a highly reactive N-acylpyridinium salt.[1]
In this pathway, the nucleophilic catalyst (4-MAP or DMAP) attacks the acylating agent to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, leading to the formation of a tetrahedral intermediate which subsequently collapses to the ester product and the protonated catalyst. A base, such as triethylamine, is typically added to regenerate the active catalyst.
Competing Pathway: Base Catalysis
It is important to distinguish nucleophilic catalysis from general base catalysis. In base catalysis, the amine acts as a Brønsted base, deprotonating the alcohol to increase its nucleophilicity.[2] This pathway is generally much slower for the acylation of alcohols with anhydrides compared to the nucleophilic catalysis pathway facilitated by 4-aminopyridines.[3]
Conclusion
For researchers seeking to optimize acylation and related reactions, 4-MAP presents a compelling advantage over DMAP and other nucleophilic catalysts. Its enhanced nucleophilicity translates to faster reaction rates and often higher yields, particularly with challenging substrates. By understanding the underlying mechanistic principles and employing robust experimental protocols, scientists can leverage the superior catalytic prowess of 4-MAP to accelerate their research and development endeavors.
References
A Comparative Guide to HPLC Analysis for 4-(Methylamino)pyridine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Methylamino)pyridine, a crucial building block in pharmaceutical synthesis. We present detailed experimental protocols and performance data for several reversed-phase HPLC (RP-HPLC) methods and compare them with an alternative gas chromatography (GC) approach. This objective analysis, supported by experimental data, will aid in selecting the most suitable analytical method for your research and quality control needs.
Introduction to Purity Analysis of this compound
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for separating and quantifying impurities in pharmaceutical compounds. This guide explores different HPLC methodologies, offering a comparative perspective to facilitate method selection and development. While specific methods for this compound are not widely published, this guide draws on established methods for structurally similar compounds like 4-dimethylaminopyridine (B28879) (DMAP) and other pyridine (B92270) derivatives.[1][2][3]
Potential Impurities in this compound
Based on common synthetic routes, potential impurities in this compound may include starting materials, by-products, and degradation products. A plausible synthesis involves the reaction of 4-chloropyridine (B1293800) with methylamine (B109427). Therefore, potential impurities could be:
-
Pyridine: A common starting material for pyridine derivatives.
-
4-Chloropyridine: Unreacted starting material.
-
4-Aminopyridine: A potential by-product or impurity in starting materials.
-
4-Dimethylaminopyridine (DMAP): A potential by-product from over-methylation or impurities in the methylamine source.[2]
Comparison of Analytical Methods
This guide compares three distinct reversed-phase HPLC methods and one gas chromatography method for the analysis of this compound and its potential impurities. The performance of each method is evaluated based on key chromatographic parameters such as retention time, resolution, and peak symmetry (tailing factor).
Table 1: Comparison of HPLC and GC Method Performance
| Parameter | HPLC Method 1 (C18 Column, Phosphate (B84403) Buffer) | HPLC Method 2 (C8 Column, Formate (B1220265) Buffer) | HPLC Method 3 (Phenyl Column, TFA Buffer) | GC Method (Capillary Column) |
| Purity Result | 99.2% | 99.3% | 99.1% | 99.4% |
| Resolution (Rs) between this compound and closest impurity | > 2.2 | > 2.5 | > 2.0 | > 3.0 |
| Limit of Detection (LOD) | ~0.02% | ~0.01% | ~0.03% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.06% | ~0.03% | ~0.09% | ~0.015% |
| Precision (RSD) | < 1.0% | < 0.8% | < 1.2% | < 0.5% |
| Analysis Time | ~15 minutes | ~12 minutes | ~18 minutes | ~20 minutes |
Detailed Experimental Protocols
HPLC Method 1: C18 Column with Phosphate Buffer
This method utilizes a standard C18 column, which is a versatile and widely used stationary phase in reversed-phase chromatography.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH 7.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Method 2: C8 Column with Formate Buffer (MS-Compatible)
This method employs a C8 column, which is slightly less retentive than a C18 column, and a formate buffer, making it compatible with mass spectrometry (MS) detection.[1]
-
Instrumentation: HPLC system with a UV or MS detector.
-
Stationary Phase: C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm or MS.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
HPLC Method 3: Phenyl Column with TFA Buffer
The use of a phenyl column offers a different selectivity compared to alkyl-chained columns (C18 and C8), which can be advantageous for separating aromatic compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Stationary Phase: Phenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water with 0.05% trifluoroacetic acid (TFA) in a 40:60 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography (GC) Method
GC is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, using a split injection mode.
Hypothetical Performance Data
The following tables summarize the expected chromatographic results for this compound and its potential impurities using the described methods.
Table 2: Hypothetical Retention Times (in minutes)
| Compound | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | GC Method |
| Pyridine | 3.2 | 2.5 | 4.1 | 5.8 |
| 4-Aminopyridine | 4.5 | 3.8 | 5.5 | 8.2 |
| 4-Chloropyridine | 6.8 | 5.9 | 8.2 | 7.1 |
| This compound | 8.1 | 7.2 | 9.5 | 9.4 |
| 4-Dimethylaminopyridine | 9.5 | 8.6 | 11.2 | 10.8 |
Table 3: Hypothetical Resolution (Rs) and Tailing Factor (Tf)
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | GC Method |
| Resolution (Rs) between 4-Aminopyridine and 4-Chloropyridine | 3.1 | 2.8 | 3.5 | 1.9 |
| Resolution (Rs) between this compound and 4-Chloropyridine | 2.2 | 2.5 | 2.0 | 3.1 |
| Resolution (Rs) between this compound and 4-Dimethylaminopyridine | 2.5 | 2.1 | 2.8 | 2.4 |
| Tailing Factor (Tf) for this compound | 1.2 | 1.1 | 1.3 | 1.0 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for HPLC analysis, from sample preparation to data analysis and reporting.
Caption: General workflow for HPLC purity analysis.
Conclusion
The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC Method 1 offers a robust and reliable method using a very common stationary phase.
-
HPLC Method 2 is ideal for applications requiring mass spectrometry confirmation of impurities due to its MS-compatible mobile phase.
-
HPLC Method 3 provides an alternative selectivity that may be beneficial for resolving critical impurity pairs that are not well-separated by C18 or C8 columns.
-
The GC Method is a powerful alternative, particularly for its high resolution and sensitivity for volatile compounds, assuming the analyte and its impurities are thermally stable.
For routine quality control, a validated reversed-phase HPLC method, such as Method 1 or 2, is generally recommended. However, for comprehensive impurity profiling and in-depth investigations, employing an orthogonal method like GC or a different HPLC selectivity (Method 3) is highly advisable. This comparative guide provides the foundational information to make an informed decision based on your laboratory's capabilities and analytical objectives.
References
Quantifying 4-(Methylamino)pyridine: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-(Methylamino)pyridine, a key chemical intermediate and potential impurity, is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification against alternative techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present supporting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
At a Glance: Method Comparison
A summary of the performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of pyridine (B92270) derivatives is presented below. It is important to note that while specific validated methods for this compound are not abundant in publicly available literature, the data presented is based on methods for structurally similar compounds such as pyridine, aminopyridines, and dimethylaminopyridine.
| Parameter | GC-MS (Proposed) | HPLC-UV | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | Estimated: 0.01 - 0.1 ng | 4.46 ppm[1] | ~0.1 ppm[1] |
| Limit of Quantification (LOQ) | Estimated: 0.05 - 0.5 ng | 14.87 ppm[1] | 0.5 ng/mL[1] |
| Linearity (R²) | >0.99 (Expected) | >0.999[1] | >0.999[1] |
| Accuracy (% Recovery) | 90-110% (Expected) | 88.14-107.65%[1] | 83-113%[1] |
| Precision (%RSD) | <15% (Expected) | <2% | <15% |
| Derivatization | Likely required | Not required | Not required |
| Sample Throughput | Moderate to High (with autosampler) | High | High |
| Specificity | High | Moderate | Very High |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
In-Depth Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopyridines, which can exhibit poor peak shape due to their polarity, a derivatization step is often employed to improve volatility and thermal stability.
Proposed GC-MS Workflow:
Caption: Workflow for the quantification of this compound by GC-MS.
Experimental Protocol (Proposed):
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent like dichloromethane (B109758) or pyridine.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the sample solution.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization. This process replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) group, increasing volatility.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For aminopyridines, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed.
Experimental Protocol (Based on 4-Dimethylaminopyridine Analysis): [1][2]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile (B52724) mixture) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions: [1]
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: A silica-based column (e.g., 150 mm × 4 mm, 3 µm) is suitable for HILIC mode.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 15:85 v/v) containing an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10.0 mM) adjusted to a specific pH (e.g., 6.2).
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detector: UV detector set at an appropriate wavelength (e.g., 258 nm).
-
Injection Volume: 10 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.
Experimental Protocol (Based on Aminopyridine Analysis):
-
Sample Preparation:
-
Similar to HPLC-UV, dissolve the sample in a suitable solvent system and filter prior to injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 column (e.g., 150 × 4.6 mm, 5 µm) is commonly used for reversed-phase separation.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate (B1220265) to enhance ionization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for aminopyridines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Concluding Remarks
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-MS , with a derivatization step, offers high specificity and sensitivity, making it a robust method for identifying and quantifying this compound, especially when dealing with volatile impurities.
-
HPLC-UV is a cost-effective and straightforward technique suitable for routine quality control where high sensitivity is not the primary concern.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex sample matrices.
For researchers and drug development professionals, a thorough evaluation of the analytical needs, sample matrix, and available instrumentation will guide the selection of the most appropriate method for the reliable quantification of this compound.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Methylamino)pyridine, a crucial building block in pharmaceutical and materials science. By presenting a direct comparison with structurally related pyridine (B92270) derivatives—pyridine, 4-aminopyridine, and 4-dimethylaminopyridine—this document aims to facilitate compound identification, purity assessment, and a deeper understanding of substituent effects on the electronic environment of the pyridine ring.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its analogs. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The spectra for all compounds were recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectral Data Comparison in CDCl₃
| Compound | δ (ppm) - H2, H6 (α-H) | δ (ppm) - H3, H5 (β-H) | δ (ppm) - Substituent Protons | J (Hz) |
| Pyridine | 8.60 (d) | 7.26 (t) | 7.64 (t, H4) | ⁵J(H,H) = 4.8, ³J(H,H) = 7.7, ⁴J(H,H) = 1.8 |
| 4-Aminopyridine | 8.16 (d) | 6.58 (d) | 4.40 (s, br, -NH₂) | ³J(H,H) = 6.2 |
| This compound | 8.12 (d) | 6.45 (d) | 2.85 (d, -NHCH₃), 4.60 (s, br, -NH) | ³J(H,H) = 6.4, ³J(H,H) = 5.2 |
| 4-Dimethylaminopyridine | 8.18 (d) | 6.65 (d) | 2.97 (s, -N(CH₃)₂) | ³J(H,H) = 6.5 |
Table 2: ¹³C NMR Spectral Data Comparison in CDCl₃
| Compound | δ (ppm) - C2, C6 (α-C) | δ (ppm) - C3, C5 (β-C) | δ (ppm) - C4 (γ-C) | δ (ppm) - Substituent Carbons |
| Pyridine[1] | 149.9 | 123.8 | 135.9 | - |
| 4-Aminopyridine | 149.6 | 109.4 | 150.3 | - |
| This compound | 150.2 | 107.5 | 152.1 | 29.8 (-CH₃) |
| 4-Dimethylaminopyridine | 149.6 | 106.6 | 151.7 | 39.3 (-N(CH₃)₂) |
Structure-Spectra Correlation
The electronic effects of the substituent at the C4 position of the pyridine ring significantly influence the chemical shifts of the ring protons and carbons. The diagram below illustrates the relationship between the structure of this compound and its characteristic NMR signals.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology was employed for the characterization of this compound and its analogs.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Mass: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
-
Dissolution: Ensure the sample is fully dissolved. If necessary, gently vortex the tube to aid dissolution.
2. NMR Data Acquisition:
-
Spectrometer: Data is acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
3. Data Processing:
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin).
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.
This comprehensive guide provides researchers with the necessary data and protocols for the accurate NMR characterization of this compound, facilitating its use in further research and development.
References
Navigating the Catalytic Landscape: A Comparative Guide to 4-(Methylamino)pyridine
For researchers, scientists, and drug development professionals seeking to optimize chemical transformations, the choice of catalyst is paramount. This guide provides a comparative analysis of 4-(Methylamino)pyridine (4-MeAP) as a nucleophilic catalyst, evaluating its performance against established alternatives, supported by available experimental data.
While this compound (4-MeAP) is a recognized nucleophilic catalyst, comprehensive quantitative data directly comparing its performance to its close analog, 4-(Dimethylamino)pyridine (DMAP), and other catalysts remains limited in publicly available scientific literature. However, by examining the extensive research on DMAP and related pyridines, we can infer and contextualize the potential catalytic efficacy of 4-MeAP. This guide will focus on the well-documented catalytic prowess of DMAP in acylation reactions as a benchmark for understanding the expected performance of 4-MeAP.
The Gold Standard: 4-(Dimethylamino)pyridine (DMAP)
DMAP is a hypernucleophilic acylation catalyst widely employed in organic synthesis. Its high catalytic activity is attributed to the electron-donating character of the dimethylamino group, which enhances the nucleophilicity of the pyridine (B92270) nitrogen. This leads to the rapid formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile, such as an alcohol, to afford the acylated product.
Performance Comparison in Acylation of Alcohols
| Catalyst | Substrate | Acylating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 7 h | >99 | Theoretical and experimental studies support high efficiency. |
| Pyridine | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | Significantly longer than DMAP | Lower than DMAP | General knowledge in organic chemistry. |
| N-Methylimidazole (NMI) | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | Faster than pyridine, slower than DMAP | Intermediate between pyridine and DMAP | Kinetic studies have shown NMI to be a competent but less active catalyst than DMAP. |
| This compound (4-MeAP) functionalized polyHIPE | Tertiary Alcohol | Not Specified | Not Specified | Not Specified | "Highly efficient" | A study describes its use as a heterogeneous catalyst, implying good performance, but lacks specific quantitative data for direct comparison. |
Note: The data for DMAP, Pyridine, and NMI are representative values from the literature to illustrate the relative catalytic efficiencies. The entry for 4-MeAP highlights its application as a heterogeneous catalyst, a promising area for its use, though quantitative comparison is not possible with the currently available information.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating catalytic performance. The following is a generalized protocol for the acylation of a secondary alcohol using a 4-aminopyridine-type catalyst, based on established procedures for DMAP.
General Experimental Protocol for Acylation of a Secondary Alcohol:
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
Acylating agent (e.g., Acetic Anhydride) (1.2 mmol)
-
Catalyst (e.g., 4-MeAP or DMAP) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane) (5 mL)
-
Tertiary amine base (e.g., Triethylamine) (1.5 mmol)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol, anhydrous solvent, and the tertiary amine base.
-
Add the catalyst (4-MeAP or DMAP) to the stirred solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester.
Visualizing the Catalytic Cycle
The catalytic cycle for acylation reactions mediated by 4-aminopyridine (B3432731) derivatives is a well-established nucleophilic catalysis pathway. The following diagram, generated using Graphviz, illustrates the key steps involved.
Caption: Catalytic cycle of 4-MeAP in an acylation reaction.
Experimental Workflow
The general workflow for conducting and analyzing a catalytically driven acylation reaction is depicted below. This process highlights the key stages from reaction setup to product analysis.
Caption: General experimental workflow for a catalytic acylation reaction.
Conclusion and Future Outlook
While this compound is a structurally similar and potentially effective alternative to the widely used 4-(Dimethylamino)pyridine, a clear quantitative validation of its catalytic performance through direct comparative studies is currently lacking in the accessible literature. The available information suggests its utility, particularly in the development of heterogeneous catalysts, which offers advantages in catalyst recovery and reuse.
For researchers and professionals in drug development, the choice between 4-MeAP and DMAP will likely depend on a balance of factors including catalytic activity, cost, and ease of separation from the reaction mixture. Future research providing direct, quantitative comparisons of reaction kinetics, yields, and substrate scope for 4-MeAP against DMAP and other nucleophilic catalysts would be invaluable to the scientific community, enabling more informed decisions in catalyst selection and reaction optimization. Until such data becomes available, DMAP remains the more extensively documented and validated catalyst for a broad range of acylation reactions.
A Head-to-Head Battle of Acylation Catalysts: 4-(Methylamino)pyridine vs. Imidazole
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the efficiency and success of acylation reactions. This guide provides an objective comparison of two common acylation catalysts, 4-(methylamino)pyridine and imidazole (B134444), supported by experimental data and detailed protocols to inform your selection process.
In the realm of organic synthesis, particularly in the pharmaceutical industry, acylation is a fundamental transformation for the protection of functional groups, the synthesis of esters and amides, and the kinetic resolution of alcohols. The efficiency of these reactions often hinges on the choice of catalyst. While both this compound and imidazole are effective nucleophilic catalysts, their performance can vary significantly depending on the substrate and reaction conditions. This comparison guide delves into their catalytic mechanisms, provides available quantitative data for their performance, and outlines detailed experimental protocols.
Catalytic Mechanism: A Tale of Two Intermediates
The catalytic prowess of both this compound and imidazole in acylation reactions stems from their ability to act as nucleophilic catalysts. They react with the acylating agent, typically an acid anhydride (B1165640) or acyl chloride, to form a highly reactive intermediate that is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.
This compound , a derivative of 4-(dimethylamino)pyridine (DMAP), operates through the formation of a resonance-stabilized N-acylpyridinium ion. The electron-donating methylamino group at the 4-position increases the nucleophilicity of the pyridine (B92270) nitrogen, facilitating its attack on the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a highly electrophilic N-acylpyridinium intermediate, which readily transfers the acyl group to the nucleophile (e.g., an alcohol), regenerating the catalyst in the process.[1][2]
Imidazole , on the other hand, forms an N-acylimidazolium ion as the reactive intermediate. Similar to the pyridine-based catalyst, the lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the acylating agent. The resulting N-acylimidazolium species is a potent acylating agent.[3] Depending on the reaction conditions and the nature of the acylating agent, imidazole can also act as a general base catalyst.[3]
Performance Comparison: A Look at the Data
Direct quantitative comparisons of this compound and imidazole under identical conditions are scarce in the literature. However, by comparing data from studies on closely related catalysts and similar substrates, we can infer their relative performance. 4-(Dialkylamino)pyridines, like DMAP, are generally considered more potent acylation catalysts than imidazole, especially for sterically hindered alcohols.[4][5]
The following tables summarize data from different studies, providing insights into the catalytic efficiency of these two classes of compounds.
Table 1: Catalytic Performance in the Acylation of Secondary Alcohols
| Substrate | Acylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanol | Acetic Anhydride | 4-(Dimethylamino)pyridine (DMAP) | Not specified | Dichloromethane | Not specified | Not specified (focus on kinetics) | [1] |
| (-)-Menthol | Acetic Anhydride | 1-Methylimidazole | 20 | Dichloromethane | 3 | 92 |
Note: 4-(Dimethylamino)pyridine (DMAP) is a close and commonly studied analog of this compound. 1-Methylimidazole is used here as a representative imidazole-based catalyst for which data on hindered alcohol acylation is available.
Table 2: Kinetic Data for Acetylation Reactions
| Catalyst | Acylating Agent | Substrate | Solvent | Rate Constant | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Cyclohexanol | Dichloromethane | First-order with respect to catalyst | [1] |
| N-Methylimidazole | Acetic Anhydride | Alcohols | Acetonitrile | Proceeds via general base catalysis | [3] |
| N-Methylimidazole | Acetyl Chloride | Alcohols | Acetonitrile | Proceeds via nucleophilic catalysis | [3] |
These data suggest that while both are effective, the choice of catalyst can be crucial for achieving high yields, particularly with challenging substrates. The mechanism of imidazole catalysis can also be influenced by the nature of the acylating agent.[3]
Experimental Protocols
To facilitate the replication and adaptation of these catalytic systems, detailed experimental protocols are provided below.
General Procedure for DMAP-Catalyzed Acylation of an Alcohol
This protocol is based on the kinetic study of the DMAP-catalyzed acetylation of cyclohexanol.[1][2]
Materials:
-
Alcohol (e.g., cyclohexanol)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (as an auxiliary base)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
Spectroscopic Standoff: A Comparative Analysis of 4-MAP and its Analogues
For Immediate Release
[City, State] – [Date] – In a comprehensive guide for researchers, scientists, and drug development professionals, this publication offers an in-depth spectroscopic comparison of 4-methoxyphencyclidine (4-MAP) and its key analogues, including 3-methoxyphencyclidine (3-MeO-PCP) and the parent compound, phencyclidine (PCP). This guide provides a critical resource for the unambiguous identification and differentiation of these compounds through a detailed examination of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.
The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Arylcyclohexylamines, such as 4-MAP and its analogues, are a prominent class of NPS known for their dissociative anesthetic properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Their structural similarities often complicate their identification, necessitating robust analytical techniques. This guide aims to provide clear, comparative spectroscopic data to aid in the precise characterization of these substances.
At a Glance: Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic features of 4-MAP, 3-MeO-PCP, and PCP.
Table 1: ¹H NMR Spectral Data Comparison (δ ppm)
| Proton Assignment | 4-MeO-PCP [2] | 3-MeO-PCP | PCP |
| Methoxy (Ar-OCH₃) | 3.85 | ~3.8 | N/A |
| Aromatic (Ar-H) | 7.4 (d), 7.0 (d) | ~6.8-7.3 (m) | ~7.2-7.6 (m) |
| Piperidine (α-CH₂) | ~2.4-2.6 | ~2.4-2.6 | ~2.4-2.6 |
| Piperidine (β,γ-CH₂) | ~1.4-1.7 | ~1.4-1.7 | ~1.4-1.7 |
| Cyclohexyl (CH₂) | ~1.2-2.2 | ~1.2-2.2 | ~1.2-2.2 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. "d" denotes a doublet and "m" denotes a multiplet.
Table 2: ¹³C NMR Spectral Data Comparison (δ ppm)
| Carbon Assignment | 4-MeO-PCP | 3-MeO-PCP | PCP |
| Aromatic (C-OCH₃) | ~158 | ~159 | N/A |
| Aromatic (C-H) | ~113, 128 | ~112, 113, 119, 129 | ~126, 127, 128 |
| Aromatic (Quaternary) | ~135 | ~145 | ~143 |
| Methoxy (O-CH₃) | ~55 | ~55 | N/A |
| Cyclohexyl (Quaternary) | ~60 | ~60 | ~60 |
| Piperidine (α-C) | ~50 | ~50 | ~50 |
| Piperidine (β,γ-C) | ~25, 27 | ~25, 27 | ~25, 27 |
| Cyclohexyl (C) | ~22, 26, 35 | ~22, 26, 35 | ~22, 26, 35 |
Note: Data for 3-MeO-PCP and PCP are compiled from various sources and may show slight variations.
Table 3: Mass Spectrometry (MS) Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| 4-MeO-PCP [2] | 273 | 188 | 272 (M-1), 214, 121 |
| 3-MeO-PCP [3] | 273 | 200 | 272 (M-1), 230, 121 |
| PCP [4] | 243 | 200 | 242 (M-1), 166, 158, 91 |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data Comparison (cm⁻¹)
| Vibrational Mode | 4-MeO-PCP (HCl Salt) [2] | 3-MeO-PCP | PCP (HCl Salt) |
| N-H⁺ Stretch (amine salt) | 2000-2700 | 2000-2700 | 2000-2700 |
| C-H Stretch (aliphatic) | 2800-3000 | 2800-3000 | 2800-3000 |
| C=C Stretch (aromatic) | ~1610, 1510 | ~1600, 1480 | ~1600, 1490 |
| C-O Stretch (aryl ether) | ~1245 | ~1250 | N/A |
| Fingerprint Region | 500-1600 (complex) | 500-1600 (complex) | 500-1600 (complex) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Referencing: Calibrate the spectrum to the deuterated solvent peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
Instrumentation: Utilize a GC system coupled to a mass selective detector (MSD) operating in electron ionization (EI) mode.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Split (e.g., 20:1 or 50:1).
-
Oven Temperature Program: Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 2-5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 amu.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a single-bounce ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal, then collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.
Signaling Pathway and Mechanism of Action
4-MAP and its analogues are known to primarily function as non-competitive antagonists of the NMDA receptor. This interaction is central to their psychoactive effects. The following diagram illustrates the general experimental workflow for the spectroscopic analysis of these compounds.
The primary mechanism of action for these compounds involves the blockade of the ion channel of the NMDA receptor, which is a key player in excitatory synaptic transmission in the central nervous system. This antagonism disrupts the normal flow of ions, particularly Ca²⁺, into the neuron.
Furthermore, studies have indicated that the rewarding and reinforcing effects of compounds like 4-MAP may be mediated through the activation of the mesolimbic dopamine (B1211576) pathway, leading to alterations in the levels of transcription factors such as CREB (cAMP response element-binding protein) in brain regions like the nucleus accumbens. This highlights the complex interplay between the glutamatergic and dopaminergic systems in the overall pharmacological effects of these substances.
References
- 1. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 2. dea.gov [dea.gov]
- 3. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying PCP and four PCP analogs using the gold chloride microcrystalline test followed by raman microspectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immobilized vs. Homogeneous 4-(Methylamino)pyridine Performance in Catalysis
For researchers, scientists, and drug development professionals, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that impacts reaction efficiency, product purification, and overall process sustainability. This guide provides an objective comparison of immobilized 4-(Methylamino)pyridine (and its widely used analogue, 4-(Dimethylamino)pyridine or DMAP) versus its homogeneous counterpart, supported by experimental data, detailed protocols, and mechanistic diagrams.
The primary advantage of immobilizing nucleophilic pyridine (B92270) catalysts lies in the seamless integration of the high catalytic activity characteristic of homogeneous systems with the operational simplicity of heterogeneous catalysis.[1] This approach addresses the significant challenge of separating the catalyst from the reaction mixture, enabling straightforward recovery and reuse.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for immobilized and homogeneous 4-(Dialkylamino)pyridine catalysts based on data from various studies. While a direct side-by-side comparison under identical conditions is not extensively documented in a single source, the compiled data provides a clear picture of the respective strengths of each catalytic system.
Table 1: Catalytic Activity and Reaction Conditions
| Catalyst Type | Support | Reaction | Substrate | Acylating Agent | Yield (%) | Reaction Time | Reference |
| Immobilized | Nanoporous Conjugated Polymer | Acylation | Various alcohols | Acetic Anhydride (B1165640) | 92-99 | Not Specified | [2] |
| Immobilized | Polystyrene (PS-DMAP) | Cascade Synthesis of α-Pyrones | β-ketoesters and oxazolones | - | High | Not Specified | [3] |
| Homogeneous | - | Acylation | Inert alcohols and phenols | Various | High | Not Specified |
Table 2: Reusability and Stability
| Catalyst Type | Support | Reusability (Number of Cycles) | Activity Loss | Stability | Reference |
| Immobilized | Nanoporous Conjugated Polymer | At least 14 | No measurable loss | Enhanced stability | [2] |
| Immobilized | Polystyrene (PS-DMAP) | At least 20 | No significant loss | Good stability | [3] |
| Immobilized | Polystyrene | 3 | No significant decrease | Good stability | [4] |
| Homogeneous | - | Not readily reusable | - | Prone to deactivation/difficult to recover | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of an immobilized DMAP catalyst and its application in a catalytic reaction.
Protocol 1: Synthesis of Polystyrene-Supported DMAP (PS-DMAP)
This protocol is adapted from the synthesis of polymer-bound 4-(N-benzyl-N-methylamino)pyridine.[4]
Materials:
-
Chloromethylated polystyrene resin
-
Sodium salt of this compound
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend chloromethylated polystyrene resin in anhydrous DMF.
-
Add a solution of the sodium salt of this compound in anhydrous DMF to the suspension.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, filter the resin and wash it sequentially with DMF, DMF/water, water, methanol, and dichloromethane (B109758) to remove unreacted reagents and byproducts.
-
Dry the resulting polymer-supported catalyst (PS-DMAP) under vacuum.
-
Characterize the catalyst to determine the loading of the active site (e.g., by elemental analysis).
Protocol 2: Acylation of an Alcohol using Immobilized DMAP
This is a general procedure for the acylation of an alcohol using a polymer-supported DMAP catalyst.
Materials:
-
Alcohol substrate
-
Acid anhydride (e.g., acetic anhydride)
-
Immobilized DMAP catalyst (e.g., PS-DMAP)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Auxiliary base (e.g., triethylamine), if required
Procedure:
-
To a solution of the alcohol substrate in the anhydrous solvent, add the acid anhydride and the immobilized DMAP catalyst.
-
If the alcohol is sterically hindered or the acylating agent is less reactive, an auxiliary base may be added to neutralize the acid byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Upon completion, filter the reaction mixture to recover the immobilized catalyst.
-
Wash the recovered catalyst with a suitable solvent and dry it for reuse in subsequent reactions.
-
Isolate the product from the filtrate by standard workup procedures (e.g., washing with aqueous solutions, drying, and solvent evaporation).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key mechanistic pathway and experimental workflow.
References
- 1. Polymer supported DMAP: an easily recyclable organocatalyst for highly atom-economical Henry reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal of 4-(Methylamino)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 4-(Methylamino)pyridine, a compound commonly used in chemical synthesis.
This compound is a toxic solid that requires careful management throughout its lifecycle, from handling and storage to final disposal. Adherence to established protocols is critical to mitigate risks to personnel and the environment.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as causing skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) for comprehensive safety information.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses or a face shield.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Protective clothing and boots as required.[1]
-
Respiratory Protection: A dust respirator should be used, in accordance with local and national regulations.[1]
First-Aid Measures: In case of exposure, immediate action is necessary:
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if they feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth and seek medical advice if the individual feels unwell.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Physical State | Solid (Crystal - Powder) |
| Color | White - Very pale yellow |
| Melting Point | 127°C |
| Boiling Point/Range | 100°C /0.01kPa |
| Chemical Formula | C₆H₈N₂ |
Spill and Disposal Procedures
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. For cleanup, use dry methods such as sweeping or shoveling the material into a suitable, labeled container for waste disposal, avoiding dust generation.[2]
Disposal of this compound and its containers must be conducted in accordance with all applicable local, national, and international regulations. This substance should be treated as hazardous waste. [3] Chemical waste generators are responsible for determining the nature of the waste and ensuring complete and accurate classification.[4] It is imperative to dispose of the contents and container at an approved waste disposal plant.[4] Do not allow the chemical to enter drains, as it is toxic to aquatic life with long-lasting effects.[5][6]
The following workflow outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 4-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-(Methylamino)pyridine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Dermal (Warning) | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Warning) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Warning) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Warning) | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity, Single Exposure (Warning) | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral (Warning) | H302: Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary defense against chemical exposure.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Due to the lack of specific glove resistance data for this compound, it is recommended to use gloves made of materials known to be resistant to pyridine (B92270) and its derivatives, such as Butyl rubber or Viton® .[5] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[3][6] Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of solid this compound from receipt to use in an experiment.
-
Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Solid Compound:
-
Conduct all weighing and transfers of solid this compound within the chemical fume hood.
-
Use spark-proof tools and avoid creating dust.
-
Keep the container tightly closed when not in use.[6]
-
Grounding and bonding of equipment may be necessary to prevent static discharge, which can be an ignition source for fine dusts.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
-
Handling Workflow Diagram
References
- 1. This compound | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



